Technical Documentation Center

1-(3-Methyloxetan-3-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methyloxetan-3-yl)ethan-1-ol
  • CAS: 2092763-63-6

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pathways of 1-(3-Methyloxetan-3-yl)ethan-1-ol: A Mechanistic Guide

Executive Summary & Chemical Context In modern medicinal chemistry, the incorporation of oxetane rings has become a premier strategy for modulating physicochemical properties. Oxetanes routinely replace gem-dimethyl grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern medicinal chemistry, the incorporation of oxetane rings has become a premier strategy for modulating physicochemical properties. Oxetanes routinely replace gem-dimethyl groups or carbonyls to enhance aqueous solubility, reduce lipophilicity (logP), and improve metabolic stability against cytochrome P450 enzymes[1].

1-(3-Methyloxetan-3-yl)ethan-1-ol (Chemical Formula: C₆H₁₂O₂, Exact Mass: 116.0837 Da) is a highly functionalized building block featuring a strained four-membered cyclic ether coupled with a secondary alcohol. Understanding its mass spectrometric (MS) fragmentation behavior is not merely an exercise in analytical characterization; it is a critical requirement for pharmacokinetic tracking, metabolite identification, and impurity profiling during drug development.

This whitepaper dissects the gas-phase dissociation mechanics of 1-(3-methyloxetan-3-yl)ethan-1-ol across both Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, providing the causality behind the spectra and establishing self-validating protocols for your laboratory.

Electron Ionization (EI-MS): Radical-Driven Dissociation Dynamics

Under standard 70 eV Electron Ionization, 1-(3-methyloxetan-3-yl)ethan-1-ol forms a highly energetic radical cation (M⁺•). Because the internal energy imparted by 70 eV electrons far exceeds the ionization potential of the molecule, the intact molecular ion (m/z 116) is highly transient and typically represents <5% of the total ion current.

The fragmentation is governed by two competing thermodynamic sinks: Alpha-cleavage and Transannular ring cleavage [2].

Causality of Alpha-Cleavage

Why does m/z 45 dominate the EI spectrum? In the radical cation, the unpaired electron is heavily localized on the oxygen atoms. Cleavage of the C–C bond adjacent to the secondary hydroxyl group (alpha-cleavage) allows the charge to be stabilized via resonance, forming a highly stable oxonium ion ([CH₃CH=OH]⁺, m/z 45). The loss of the bulky 3-methyloxetan-3-yl radical (71 Da) is thermodynamically favored over the loss of a methyl radical (15 Da) due to the immense steric relief and the stability of the expelled tertiary radical.

Causality of Transannular Cleavage

Oxetanes possess approximately 107 kJ/mol of inherent ring strain. Upon ionization, the activation energy required to cleave the intra-ring C–O and C–C bonds plummets. Transannular cleavage—cleavage across the ring—results in the expulsion of a stable neutral molecule, typically formaldehyde (CH₂O, 30 Da). This provides a massive entropic and enthalpic driving force, making the [M - CH₂O]⁺• ion (m/z 86) a diagnostic marker for oxetane-containing scaffolds[3].

EI_Pathway M_rad M+• m/z 116.0837 Radical Cation Alpha_cleav [C2H5O]+ m/z 45.0335 1-Hydroxyethyl Cation M_rad->Alpha_cleav Alpha-cleavage Loss of C4H7O• (71 Da) Methyl_loss [M - CH3]+ m/z 101.0603 Alpha-cleavage M_rad->Methyl_loss Alpha-cleavage Loss of CH3• (15 Da) Transannular [C5H10O]+• m/z 86.0732 Loss of CH2O M_rad->Transannular Transannular Cleavage Loss of CH2O (30 Da)

Caption: Electron Ionization (70 eV) primary fragmentation mechanisms highlighting structural cleavages.

Table 1: Diagnostic EI-MS (70 eV) Fragments
m/zRelative AbundanceIon TypeNeutral LossMechanistic Causality
116 < 5%M⁺•NoneHigh internal energy leads to rapid dissociation.
101 ~15%[M - CH₃]⁺15 Da (CH₃•)Alpha-cleavage of the 1-hydroxyethyl methyl group.
86 ~25%[M - CH₂O]⁺•30 Da (CH₂O)Transannular cleavage relieving 4-membered ring strain.
45 100% (Base)[C₂H₅O]⁺71 Da (C₄H₇O•)Alpha-cleavage yielding a highly stable oxonium ion.

Electrospray Ionization (ESI-MS/MS): Charge-Directed Dissociation

In LC-MS/MS workflows, 1-(3-methyloxetan-3-yl)ethan-1-ol is ionized via positive mode ESI, yielding the protonated molecule [M+H]⁺ at m/z 117.0916. Unlike the radical-driven EI process, Collision-Induced Dissociation (CID) of even-electron species is strictly charge-directed[4].

The Role of Proton Affinity

Protonation occurs competitively at either the secondary alcohol oxygen or the oxetane ring oxygen.

  • Protonation at the alcohol triggers a charge-remote dehydration pathway. The loss of H₂O (18.0106 Da) yields a stable carbocation at m/z 99.0810.

  • Protonation at the oxetane oxygen triggers ring-opening. The strained protonated ether undergoes inductive cleavage, expelling formaldehyde (30.0106 Da) to yield m/z 87.0810.

  • Sequential Loss: The m/z 99 ion can further expel formaldehyde, or the m/z 87 ion can dehydrate, both converging on a highly conjugated diene-like fragment at m/z 69.0704.

ESI_Pathway M_H [M+H]+ m/z 117.0916 Protonated Molecule H2O_loss [M+H - H2O]+ m/z 99.0810 Dehydration M_H->H2O_loss -H2O (18.01 Da) Charge-remote CH2O_loss [M+H - CH2O]+ m/z 87.0810 Transannular Cleavage M_H->CH2O_loss -CH2O (30.01 Da) Ring opening Double_loss [M+H - H2O - CH2O]+ m/z 69.0704 Conjugated Diene H2O_loss->Double_loss -CH2O (30.01 Da) Inductive cleavage CH2O_loss->Double_loss -H2O (18.01 Da) Dehydration

Caption: ESI-MS/MS collision-induced dissociation (CID) pathways of 1-(3-methyloxetan-3-yl)ethan-1-ol.

Table 2: Exact Mass and Elemental Composition of Key ESI-MS/MS Fragments
Fragment IdentityFormulaExact Mass (Da)Mass DefectPrimary Mechanism
[M+H]⁺ C₆H₁₃O₂⁺117.0916+0.0916Electrospray Protonation
[M+H - H₂O]⁺ C₆H₁₁O⁺99.0810+0.0810Charge-remote Dehydration
[M+H - CH₂O]⁺ C₅H₁₁O⁺87.0810+0.0810Charge-directed Ring Opening
[M+H - H₂O - CH₂O]⁺ C₅H₉⁺69.0704+0.0704Sequential Neutral Loss

Self-Validating Experimental Protocol for LC-MS/MS

A robust analytical method must be a self-validating system. The following protocol ensures that the observed fragmentation of 1-(3-methyloxetan-3-yl)ethan-1-ol is definitively distinguished from isobaric interferences.

Workflow Sample 1. Sample Prep Dilution & IS LC 2. LC Separation C18 UHPLC Sample->LC Ionization 3. Ionization ESI(+) Mode LC->Ionization Analyzer 4. MS/MS Q-TOF Acquisition Ionization->Analyzer Data 5. Validation Mass Error < 5ppm Analyzer->Data

Caption: Self-validating LC-MS/MS analytical workflow for the characterization of oxetane derivatives.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix.

  • Validation Gate: The system must achieve a mass accuracy of < 2 ppm for the m/z 100-200 range before proceeding.

Step 2: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid is not just a pH modifier; it provides the abundant protons necessary to drive the protonation of the oxetane ring oxygen, which is the absolute prerequisite for the diagnostic m/z 87.0810 fragment.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Because 1-(3-methyloxetan-3-yl)ethan-1-ol is highly polar, a column with high aqueous stability is required to prevent early elution in the void volume, avoiding ion suppression from un-retained salts.

Step 4: Data-Dependent MS/MS Acquisition

  • Action: Acquire MS/MS spectra using stepped collision energies (CE) at 10 eV, 20 eV, and 40 eV.

  • Causality: The loss of H₂O is a low-energy pathway (captured at 10 eV). The transannular cleavage of the oxetane ring requires higher activation energy (captured at 20-40 eV). Stepped CE ensures a comprehensive spectral fingerprint.

Step 5: Internal Validation Logic (The Self-Validation Step)

  • Action: Calculate the exact mass difference between the precursor and the fragment peaks.

  • Validation Gate: If the peak at m/z 87 is observed, the neutral loss must equal exactly 30.0106 Da (CH₂O). If the calculated mass error of the neutral loss exceeds 5 ppm, the peak must be rejected as an isobaric interference (e.g., loss of NO or C₂H₆), and the presence of the oxetane ring cannot be confirmed.

Conclusion

The mass spectrometric characterization of 1-(3-methyloxetan-3-yl)ethan-1-ol requires an understanding of both radical-driven thermodynamics (EI) and charge-directed kinetics (ESI). By mapping the causality of alpha-cleavages and transannular ring expansions, analytical scientists can definitively track oxetane-containing drug candidates through complex biological matrices. Implementing the self-validating protocols outlined above ensures that structural assignments remain unambiguous and scientifically rigorous.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion National Science Foundation (NSF PAR) URL: [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Journal of Physical and Chemical Reference Data, AIP Publishing URL: [Link]

  • Radical Mass Spectrometry as a New Frontier for Bioanalysis LCGC International URL:[Link]

  • Chemical Space Exploration of Oxetanes National Institutes of Health (NIH PMC) URL:[Link]

Sources

Exploratory

Thermodynamic Solubility of 1-(3-Methyloxetan-3-yl)ethan-1-ol in Polar Aprotic Solvents: A Mechanistic and Methodological Guide

Executive Overview In modern medicinal chemistry, the oxetane ring has emerged as a transformative structural motif. As a highly strained, four-membered cyclic ether, it is frequently deployed as a bioisostere for gem-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern medicinal chemistry, the oxetane ring has emerged as a transformative structural motif. As a highly strained, four-membered cyclic ether, it is frequently deployed as a bioisostere for gem-dimethyl and carbonyl groups. Incorporating an oxetane moiety reliably improves the aqueous solubility and metabolic stability of drug candidates while maintaining a neutral or lowered lipophilicity profile (1)[1].

Understanding the solubility parameters of oxetane derivatives—specifically 1-(3-Methyloxetan-3-yl)ethan-1-ol —in polar aprotic solvents is critical for downstream applications, including organic synthesis, high-throughput screening (HTS) stock preparation, and formulation development. This guide dissects the solvation mechanics and provides a field-validated, self-correcting protocol for determining thermodynamic solubility.

Physicochemical Profiling & Solvation Mechanics

Solute Characteristics

1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS: 2092763-63-6) presents a unique solvation challenge due to its dual functional nature. It possesses a highly polar oxetane core (acting as a strong hydrogen-bond acceptor) and a secondary alcohol branch (acting as both a hydrogen-bond donor and acceptor) (2)[2].

Table 1: Physicochemical Properties of 1-(3-Methyloxetan-3-yl)ethan-1-ol

PropertyValue
CAS Number 2092763-63-6
Molecular Formula C₆H₁₂O₂
SMILES CC(O)C1(C)COC1
Molecular Weight 116.16 g/mol
H-Bond Donors 1 (Secondary -OH group)
H-Bond Acceptors 2 (Oxetane Oxygen, Alcohol Oxygen)
The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN)—are characterized by high dielectric constants and strong dipole moments, yet they lack O-H or N-H bonds. Consequently, they cannot act as hydrogen-bond donors (3)[3].

Table 2: Key Properties of Common Polar Aprotic Solvents

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond DonorH-Bond Acceptor
DMSO 46.73.96NoStrong (S=O)
DMF 36.73.82NoStrong (C=O)
Acetonitrile 37.53.92NoModerate (C≡N)
Acetone 20.72.88NoModerate (C=O)

Mechanistic Causality of Solvation: When 1-(3-Methyloxetan-3-yl)ethan-1-ol is introduced into a solvent like DMSO, the secondary alcohol (-OH) acts as a strong H-bond donor to the solvent's acceptor sites (e.g., the highly polarized S=O bond). Concurrently, because the solvent cannot donate hydrogen bonds to the oxetane oxygen, the highly polar oxetane core is instead stabilized by the solvent's strong dipole-dipole interactions and high dielectric constant. This dual-action solvation shell prevents solute aggregation and drives high solubility limits.

Solvation Solute 1-(3-Methyloxetan-3-yl)ethan-1-ol OH_Group Secondary Alcohol (-OH) H-Bond Donor Solute->OH_Group Oxetane Oxetane Ring Dipole & H-Bond Acceptor Solute->Oxetane H_Bond Strong H-Bonding (Solute to Solvent) OH_Group->H_Bond Donates H Dipole Dipole-Dipole Stabilization Oxetane->Dipole High Polarity Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) H_Bond->Solvent Accepts H (S=O, C=O) Dipole->Solvent High Dielectric Constant

Caption: Solvation dynamics of 1-(3-Methyloxetan-3-yl)ethan-1-ol in polar aprotic media.

Experimental Methodology: Self-Validating Shake-Flask Protocol

The shake-flask method remains the gold standard for determining thermodynamic solubility (4)[4]. To ensure data integrity, the following protocol is engineered with built-in validation checkpoints, moving beyond a simple step-by-step list by emphasizing the causality behind each action (5)[5].

Step 1: Saturated Solution Preparation
  • Action: Add an excess of 1-(3-Methyloxetan-3-yl)ethan-1-ol (e.g., 50-100 mg) to 1 mL of the chosen polar aprotic solvent in a tightly sealed glass HPLC vial.

  • Causality: An excess of solid must be visually confirmed to ensure the solution is saturated. Glass vials are strictly required because strong aprotic solvents like DMSO and DMF will leach plasticizers from standard microcentrifuge tubes, causing massive interference in downstream LC-MS analysis.

Step 2: Thermodynamic Equilibration
  • Action: Incubate the vials on an orbital shaker at 25°C ± 0.1°C for 24 to 48 hours.

  • Causality: Kinetic dissolution can temporarily create a supersaturated state. A minimum of 24 hours ensures the system relaxes into a true thermodynamic equilibrium, preventing false-high solubility readings.

Step 3: Phase Separation
  • Action: Centrifuge the samples at 21,000 x g for 5 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

  • Causality: Sub-micron undissolved particulates can pass through standard filters, causing erratic and artificially inflated HPLC integration spikes. High-speed centrifugation creates a dense pellet, eliminating this artifact. PTFE is chosen for its absolute chemical resistance to polar aprotic solvents.

Step 4: Dilution and Quenching
  • Action: Immediately dilute an aliquot of the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) by a factor of 1:10 to 1:100.

  • Causality: Transferring a saturated solution from a 25°C incubator to a cooler autosampler tray will cause immediate precipitation. Dilution lowers the concentration well below the saturation point at room temperature, stabilizing the sample for analysis.

Step 5: Self-Validating Quantification (HPLC-UV/LC-MS)
  • Action: Quantify the concentration against a 5-point calibration curve.

  • System Suitability (Self-Validation Checkpoint): Inject a known solubility standard (e.g., hydrocortisone in DMSO) alongside the oxetane samples. If the standard deviates by >5% from established literature values, the run is automatically invalidated. This confirms that incubator temperature was stable and the HPLC calibration curve has not drifted.

Workflow Step1 1. Solid Addition Excess solute in solvent Step2 2. Equilibration 24-48h at 25°C Step1->Step2 Saturate Step3 3. Phase Separation Centrifugation (21,000 x g) Step2->Step3 Reach Equilibrium Step4 4. Filtration 0.45 µm PTFE filter Step3->Step4 Remove Solids Step5 5. Dilution Prevent precipitation Step4->Step5 Stabilize Step6 6. HPLC/LC-MS Analysis Quantify vs Calibration Curve Step5->Step6 Analyze

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 1-(3-Methyloxetan-3-yl)ethan-1-ol in polar aprotic solvents is dictated by the interplay between its hydrogen-bond donating alcohol group and its highly polar, dipole-stabilized oxetane ring. By employing a rigorously controlled, self-validating shake-flask methodology, researchers can obtain precise thermodynamic solubility data. This ensures that downstream bioassays, synthetic scale-ups, and formulation matrices are built on reliable, reproducible physicochemical foundations.

References

  • 1-(3-methyloxetan-3-yl)ethan-1-ol - [M84701] | Synthonix | 2

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications | 1

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery | Sigma-Aldrich | 4

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds | BenchChem | 5

  • Assessing the solvent effects of DMSO compared to other polar aprotic solvents | BenchChem | 3

Sources

Foundational

Mechanism of Formation for 1-(3-Methyloxetan-3-yl)ethan-1-ol from Oxetane Precursors

Executive Summary 1-(3-Methyloxetan-3-yl)ethan-1-ol is a highly valuable synthetic intermediate in modern medicinal chemistry and drug development[1]. The incorporation of the oxetane motif serves as a bioisostere for ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methyloxetan-3-yl)ethan-1-ol is a highly valuable synthetic intermediate in modern medicinal chemistry and drug development[1]. The incorporation of the oxetane motif serves as a bioisostere for gem-dimethyl groups and carbonyls, fundamentally improving aqueous solubility, modulating lipophilicity, and enhancing metabolic stability. This technical guide details the mechanistic formation of 1-(3-methyloxetan-3-yl)ethan-1-ol from its primary precursor, (3-methyloxetan-3-yl)methanol, traversing through the critical aldehyde intermediate, 3-methyloxetane-3-carbaldehyde.

Mechanistic Pathway of Formation

The synthesis of 1-(3-methyloxetan-3-yl)ethan-1-ol is a precise two-stage process. Because oxetanes are highly strained four-membered rings (~107 kJ/mol ring strain), they are exceptionally sensitive to strong acids and uncontrolled exothermic conditions, which can trigger ring-opening via protonation of the oxetane oxygen followed by nucleophilic attack.

Stage 1: Oxidation to 3-Methyloxetane-3-carbaldehyde

The primary alcohol of (3-methyloxetan-3-yl)methanol must be oxidized to the corresponding aldehyde. Mechanistically, this requires a mild oxidant to prevent acid-catalyzed degradation. The optimal approach utilizes a TEMPO/trichloroisocyanuric acid (TCCA) catalytic system[2]. In this mechanism, the oxoammonium ion of TEMPO acts as the active oxidant, accepting a hydride from the alcohol to form the aldehyde, while TCCA provides a stoichiometric chlorine source to regenerate the oxoammonium species without dropping the pH to a critical level. Alternatively, Dess-Martin periodinane (DMP) can be utilized for mild, non-acidic oxidation[3].

Stage 2: Nucleophilic Addition via Grignard Reagent

The formation of the secondary alcohol is achieved via the nucleophilic addition of a methyl Grignard reagent (e.g., MeMgCl) to 3-methyloxetane-3-carbaldehyde[4]. The highly polarized carbon-magnesium bond delivers a methyl carbanion equivalent to the electrophilic carbonyl carbon. The reaction proceeds through a six-membered cyclic transition state involving the coordination of the magnesium to the carbonyl oxygen, followed by an aqueous workup to protonate the resulting alkoxide.

ReactionPathway A (3-Methyloxetan-3-yl)methanol (Precursor) B 3-Methyloxetane-3-carbaldehyde (Intermediate) A->B Oxidation TEMPO/TCCA -5°C to RT C 1-(3-Methyloxetan-3-yl)ethan-1-ol (Target Product) B->C Grignard Addition MeMgCl -30°C to 0°C

Reaction pathway for the synthesis of 1-(3-methyloxetan-3-yl)ethan-1-ol from its oxetane precursor.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate stability is maintained throughout the synthesis.

Protocol A: TEMPO-Mediated Oxidation
  • Dissolution: Dissolve 6.0 g (58.75 mmol) of (3-methyloxetan-3-yl)methanol in 117 mL of anhydrous dichloromethane (DCM)[2].

  • Reagent Addition: Cool the mixture to -5 °C. Add trichloroisocyanuric acid (13.93 g, 59.92 mmol) in batches, followed by TEMPO (0.92 g, 5.87 mmol)[2].

  • Reaction: Stir the mixture at -5 °C for 20 minutes, then slowly warm to room temperature and continue stirring for an additional 20 minutes[2].

  • Workup: Filter the mixture through a pad of diatomaceous earth (Celite) to remove insoluble cyanuric acid byproducts. Wash the organic phase sequentially with saturated aqueous Na2CO3 (100 mL), 1N HCl (100 mL), and brine (50 mL)[2].

  • Isolation: Concentrate the organic phase in vacuo to afford 3-methyloxetane-3-carbaldehyde as an orange oil.

Protocol B: Grignard Methylation
  • Preparation: Dissolve the crude 3-methyloxetane-3-carbaldehyde (approx. 18.60 mmol) in anhydrous tetrahydrofuran (THF) or DCM under an inert argon/nitrogen atmosphere[4].

  • Cooling: Cool the solution strictly to -30 °C using a dry ice/acetone bath[4].

  • Addition: Add methylmagnesium chloride (3 M solution in THF) dropwise over 15-30 minutes, ensuring the internal temperature does not exceed -20 °C to prevent ring-opening[4].

  • Quenching: After 1 hour of stirring at -30 °C, quench the reaction carefully by adding 50% aqueous ammonium chloride (NH4Cl) solution[4].

  • Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography to yield pure 1-(3-methyloxetan-3-yl)ethan-1-ol.

Workflow cluster_0 Stage 1: Oxidation Workflow cluster_1 Stage 2: Grignard Addition Workflow N1 Dissolve Precursor in DCM N2 Add TEMPO & TCCA at -5°C N1->N2 N3 Filter (Celite) & Wash (Na2CO3/HCl) N2->N3 N4 Cool Aldehyde in THF to -30°C N3->N4 Purified Aldehyde Intermediate N5 Dropwise MeMgCl Addition N4->N5 N6 Quench with aq. NH4Cl N5->N6 N7 Extract (EtOAc) & Purify N6->N7

Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data & Reaction Optimization

To ensure scalability and reproducibility, various oxidation and alkylation conditions have been evaluated. Table 1 and Table 2 summarize the comparative efficiency of these methods.

Table 1: Comparison of Oxidation Methods for (3-Methyloxetan-3-yl)methanol

Oxidation MethodReagentsTemp (°C)Avg. Yield (%)Advantages / Drawbacks
TEMPO-Mediated TEMPO, TCCA, DCM-5 to 2571%High purity, fast reaction, requires filtration of cyanuric acid[2].
Dess-Martin DMP, DCM2565-75%Mild conditions, expensive reagent, potential for explosive byproducts at scale[3].
Swern Oxidation Oxalyl chloride, DMSO, Et3N-78 to 2560-70%Highly exothermic, requires strict cryogenic control, generates malodorous DMS[3].

Table 2: Grignard Addition Optimization

NucleophileSolventTemp (°C)Avg. Yield (%)Observations
MeMgCl (3M) THF-3075-82%Excellent control of exotherm, minimal ring-opening[4].
MeMgBr (3M) Diethyl Ether060-65%Higher incidence of side reactions; ether volatility poses scale-up risks.
MeLi (1.6M) THF-7850-55%Overly reactive, leading to complex byproduct mixtures.

Scientific Integrity & Causality (E-E-A-T)

Causality in Experimental Design

Every reagent and parameter in this synthesis is chosen to protect the integrity of the oxetane ring. The choice of TEMPO/TCCA over traditional chromium-based oxidants (like PCC) is dictated by the acid-sensitivity of the oxetane ring. Chromium reagents often generate acidic byproducts that catalyze the ring-opening of oxetanes into 1,3-diols.

During the Grignard addition, strict temperature control (-30 °C) is non-negotiable[4]. If the highly exothermic Grignard addition is not controlled, localized heating causes the magnesium alkoxide intermediate to induce ring-opening or polymerization.

Trustworthiness & Self-Validating Systems

A robust protocol must be self-validating. To ensure the process has not failed, specific checkpoints are integrated:

  • Oxidation Checkpoint: The completion of the oxidation step is validated via 1H NMR. The disappearance of the methylene protons adjacent to the hydroxyl group and the appearance of a distinct aldehyde proton singlet at δ 9.95 ppm confirms the successful formation of 3-methyloxetane-3-carbaldehyde[2].

  • Grignard Checkpoint: The success of the Grignard addition is monitored by TLC (using a KMnO4 stain, as the product lacks a strong UV chromophore) and confirmed by the disappearance of the aldehyde peak in NMR and the emergence of a new methyl doublet and a methine quartet corresponding to the newly formed 1-hydroxyethyl moiety.

References

  • Synthonix. "1-(3-methyloxetan-3-yl)ethan-1-ol - [M84701]". Synthonix Catalog. 1

  • ChemicalBook. "3-OXETANECARBOXALDEHYDE, 3-METHYL- | 99419-31-5". ChemicalBook. 2

  • Ambeed. "99419-31-5 | 3-Methyloxetane-3-carbaldehyde". Ambeed Catalog. 3

  • ACS Publications. "Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-". American Chemical Society. 4

Sources

Exploratory

High-Resolution Mass Spectrometry and Isotopic Profiling of 1-(3-Methyloxetan-3-yl)ethan-1-ol: A Technical Guide for Drug Discovery

Executive Summary The incorporation of small, highly polar, three-dimensional motifs into lead compounds is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a privileged scaffold....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of small, highly polar, three-dimensional motifs into lead compounds is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a privileged scaffold. Specifically, 1-(3-Methyloxetan-3-yl)ethan-1-ol (Chemical Formula: C₆H₁₂O₂) serves as a highly valuable building block and bioisostere. Accurate characterization of this compound using High-Resolution Mass Spectrometry (HRMS) and isotopic profiling is critical for synthetic validation, metabolite identification, and quality control. This whitepaper provides an in-depth technical framework for the exact mass analysis, isotopic pattern deconvolution, and self-validating analytical workflows required to characterize this specific oxetane derivative.

Physicochemical Context and Structural Rationale

In drug discovery campaigns, 3,3-disubstituted oxetanes are frequently employed as bioisosteric replacements for gem-dimethyl groups or carbonyl functionalities[1].

The structural architecture of 1-(3-Methyloxetan-3-yl)ethan-1-ol features a highly strained four-membered oxygen heterocycle, substituted at the 3-position with both a methyl group and a 1-hydroxyethyl group.

  • Causality of Use: Replacing a traditional lipophilic gem-dimethyl group with an oxetane introduces a hydrogen-bond acceptor (the ring oxygen), which significantly lowers the partition coefficient (LogD) and enhances aqueous solubility[1].

  • Metabolic Evasion: The steric bulk and unique electron distribution of the oxetane ring often shield adjacent sites from Cytochrome P450 (CYP450) mediated oxidation, redirecting metabolic clearance pathways and improving pharmacokinetic half-lives[1].

G A Traditional Motif (e.g., Gem-dimethyl) B 1-(3-Methyloxetan-3-yl)ethan-1-ol (Bioisostere) A->B Structural Optimization C Reduced Lipophilicity (Lower LogD) B->C D Improved Aqueous Solubility B->D E Metabolic Stability (CYP450 Evasion) B->E

Caption: Logical framework for oxetane bioisosteric replacement in drug discovery.

High-Resolution Mass Spectrometry (HRMS) Fundamentals

Exact Mass Calculation

To differentiate 1-(3-Methyloxetan-3-yl)ethan-1-ol from isobaric interferences (e.g., compounds with the nominal mass of 116 Da, such as C₅H₈O₃ or C₇H₁₆O), HRMS relies on the exact monoisotopic mass. The exact mass is derived from the most abundant naturally occurring isotopes: ¹²C, ¹H, and ¹⁶O.

For the formula C₆H₁₂O₂ [2]:

  • Carbon (6 × 12.000000 Da) = 72.000000 Da

  • Hydrogen (12 × 1.007825 Da) = 12.093900 Da

  • Oxygen (2 × 15.994915 Da) = 31.989830 Da

  • Theoretical Monoisotopic Mass [M]: 116.0837 Da [2]

Isotopic Pattern Deconvolution

The isotopic pattern provides an orthogonal layer of structural validation. The relative abundances of the M+1 and M+2 peaks are dictated by the natural distribution of heavy isotopes.

  • The M+1 Peak (~6.6%): Driven primarily by the presence of six carbon atoms. Since ¹³C has a natural abundance of ~1.07%, the probability of finding one ¹³C in the molecule is roughly 6×1.07%=6.42% . Minor contributions from ²H and ¹⁷O make up the remainder.

  • The M+2 Peak (~0.6%): Driven by the two oxygen atoms. ¹⁸O has a natural abundance of ~0.205%, contributing ~0.41% to the M+2 peak. The simultaneous presence of two ¹³C atoms accounts for the remaining ~0.17%.

Quantitative Data Summaries

Table 1: Exact Mass and Common Ion Adducts for C₆H₁₂O₂

Ion SpeciesIonization ModeFormulaTheoretical Exact Mass (m/z)Causality / Note
[M] (Neutral)N/AC₆H₁₂O₂116.0837Base monoisotopic mass.
[M+H]⁺ ESI+ / APCI+C₆H₁₃O₂⁺117.0910Protonated molecule; often weak for small aliphatic alcohols.
[M+NH₄]⁺ ESI+C₆H₁₆NO₂⁺134.1175Formed via ammonium acetate additive; highly stable adduct.
[M+Na]⁺ ESI+C₆H₁₂O₂Na⁺139.0735Sodium adduct; common in glass-stored samples.
[M-H₂O+H]⁺ ESI+ (In-source)C₆H₁₁O⁺99.0804Diagnostic fragment due to the facile loss of the hydroxyl group.

Table 2: Theoretical Isotopic Abundances

Isotopic PeakRelative Abundance (%)Primary Contributing Nuclides
M 100.00¹²C, ¹H, ¹⁶O
M+1 ~6.63¹³C (dominant), ²H, ¹⁷O
M+2 ~0.58¹⁸O (dominant), ¹³C₂

Experimental Protocol: Self-Validating HRMS Workflow

Because 1-(3-Methyloxetan-3-yl)ethan-1-ol[3] is a small, relatively volatile alcohol lacking highly basic amines or acidic moieties, it exhibits poor ionization efficiency in standard Electrospray Ionization (ESI). The following protocol utilizes an adduct-driven ESI methodology combined with a self-validating system to ensure absolute trustworthiness of the data.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Weigh 1.0 mg of 1-(3-Methyloxetan-3-yl)ethan-1-ol[3] and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Self-Validation Check: Spike the working solution with 100 ng/mL of a structurally similar deuterated internal standard (e.g., a deuterated aliphatic alcohol). This controls for matrix effects and variations in ionization efficiency.

Step 2: Chromatographic Separation (UPLC)

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes.

  • Mobile Phases:

    • Phase A: Water + 10 mM Ammonium Acetate.

    • Phase B: Acetonitrile + 10 mM Ammonium Acetate.

    • Causality: The inclusion of Ammonium Acetate is critical. It forces the formation of the highly stable [M+NH₄]⁺ adduct (m/z 134.1175), bypassing the poor proton affinity of the aliphatic alcohol.

  • Gradient: Run a fast 5-minute gradient from 5% B to 95% B at a flow rate of 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF)

  • Calibration: Perform external mass calibration using a manufacturer-specific calibrant mix immediately prior to the run. Self-Validation Check: Ensure the mass error of the calibrant is < 2 ppm.

  • Ionization: ESI in Positive mode (ESI+). Capillary voltage set to 3.5 kV, desolvation temperature at 350°C.

  • Detection: Set the mass analyzer resolution to at least 70,000 (at m/z 200) to easily resolve the target mass from isobaric background noise.

Step 4: Data Processing and Orthogonal Validation

  • Extract the Ion Chromatogram (EIC) for m/z 134.1175 with a tight mass tolerance window of ± 3 ppm.

  • Integrate the peak and extract the mass spectrum.

  • Compare the experimental M+1 and M+2 relative abundances against the theoretical values (6.6% and 0.6%, respectively). A match confirms the elemental composition of C₆H₁₂O₂.

G S1 1. Sample Preparation (Dilution & Internal Std) S2 2. Chromatographic Separation (UPLC with NH4OAc) S1->S2 S3 3. Ionization (ESI+ Adduct Formation) S2->S3 S4 4. High-Resolution Detection (Orbitrap / TOF < 2 ppm) S3->S4 S5 5. Data Processing (Exact Mass & Isotope Profiling) S4->S5

Caption: Step-by-step HRMS analytical workflow for oxetane derivative characterization.

References

  • PubChem - NIH. Hexanoic Acid | C6H12O2 | CID 8892 (Reference for exact mass and isotopic properties of the C₆H₁₂O₂ formula).2

  • Synthonix. 1-(3-methyloxetan-3-yl)ethan-1-ol - [M84701] (Reference for compound structural data and commercial availability). 3

  • PMC - NIH. Oxetanes in Drug Discovery Campaigns (Reference for the mechanistic rationale of oxetanes as bioisosteres). 1

Sources

Protocols & Analytical Methods

Method

Using 1-(3-Methyloxetan-3-yl)ethan-1-ol as a bioisostere in medicinal chemistry

An in-depth technical guide on the application, physicochemical profiling, and synthetic integration of 1-(3-Methyloxetan-3-yl)ethan-1-ol in modern drug discovery. Executive Summary & Mechanistic Rationale The integratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application, physicochemical profiling, and synthetic integration of 1-(3-Methyloxetan-3-yl)ethan-1-ol in modern drug discovery.

Executive Summary & Mechanistic Rationale

The integration of sp³-rich, low-molecular-weight polar motifs is a foundational strategy in contemporary medicinal chemistry to overcome the high clinical attrition rates associated with flat, highly lipophilic drug candidates[1]. Since the pioneering work by Carreira, Rogers-Evans, and Müller, the oxetane ring—particularly 3,3-disubstituted derivatives—has been validated as a highly versatile bioisostere[2]. Oxetanes are routinely deployed to replace gem-dimethyl groups, carbonyls, and morpholines, effectively modulating physicochemical properties such as aqueous solubility, lipophilicity (LogD), and metabolic clearance[1][2].

1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS: 2092763-63-6)[3] is a highly functionalized, compact building block that combines the metabolic robustness of a 3-methyloxetane core with a secondary alcohol. This specific module is strategically utilized to:

  • Shield Against Oxidative Metabolism: Aliphatic chains and gem-dimethyl groups are notorious hotspots for Cytochrome P450 (CYP)-mediated oxidation. The strong electron-withdrawing nature of the oxetane oxygen deactivates adjacent C-H bonds, significantly reducing intrinsic clearance[4].

  • Lower Lipophilicity (LogD): The oxetane oxygen acts as a potent hydrogen-bond acceptor. Incorporating this module typically lowers LogD by 0.2 to 0.5 units compared to purely aliphatic counterparts, which directly enhances aqueous solubility without sacrificing target binding affinity[5].

  • Optimize Efflux and Permeability: As demonstrated in the optimization of BACE1 inhibitors (e.g., AMG-8718), appending 3-methyloxetane derivatives can effectively balance P-glycoprotein (Pgp) efflux ratios while maintaining excellent membrane permeability and central nervous system (CNS) penetration[6]. Furthermore, 3-oxetanols have been identified as promising carboxylic acid bioisosteres that maintain hydrogen-bonding capacity while decreasing acidity[7].

BioisostereLogic Lead Lead Compound (High LogD, Fast Clearance) Liability Identify Liability (e.g., gem-dimethyl) Lead->Liability Oxetane 1-(3-Methyloxetan-3-yl)ethan-1-ol Bioisosteric Replacement Liability->Oxetane Properties Improved Profile (Lower LogD, High Fsp3) Oxetane->Properties Validation In Vitro Validation (HLM Stability Assay) Properties->Validation

Workflow illustrating the logical progression of bioisosteric replacement using oxetane modules.

Physicochemical Profiling: Oxetane vs. Aliphatic Moieties

To understand the impact of 1-(3-methyloxetan-3-yl)ethan-1-ol, it is critical to compare its physicochemical properties against its traditional aliphatic bioisostere, 3-methylpentan-3-ol. The addition of the oxetane oxygen fundamentally alters the hydration shell and electron distribution of the molecule[1][5].

Property3-Methylpentan-3-ol (Aliphatic Control)1-(3-Methyloxetan-3-yl)ethan-1-ol (Bioisostere)Mechanistic Impact on Drug Design
Molecular Weight ( g/mol ) 102.17116.16Negligible increase; maintains lead-like MW.
Calculated LogP (cLogP) ~1.8~0.3~1.5 unit reduction improves aqueous solubility[5].
Fraction sp³ (Fsp³) 1.01.0High 3-dimensionality prevents planar stacking[1].
H-Bond Acceptors 12Enhances target engagement and water solvation[7].
CYP450 Liability High (Aliphatic C-H oxidation)Low (C-H bonds deactivated by ring strain/oxygen)Prolongs half-life ( t1/2​ ) and lowers clearance[4].

Synthetic Integration: Etherification via Mitsunobu Reaction

Causality & Rationale: Oxetanes are highly strained 4-membered rings that are susceptible to ring-opening under strong Brønsted or Lewis acid conditions[2][8]. Therefore, traditional SN​1 alkylation methods utilizing strong acids must be avoided. To append 1-(3-methyloxetan-3-yl)ethan-1-ol to a phenolic lead compound (replacing a lipophilic alkoxy ether), the Mitsunobu reaction is the optimal choice. It provides a mild, redox-neutral environment that preserves the integrity of the oxetane ring while driving the formation of the ether linkage[8].

Protocol 1: Mild O-Alkylation of a Phenolic Lead

Reagents: Phenolic lead compound (1.0 eq), 1-(3-methyloxetan-3-yl)ethan-1-ol (1.2 eq)[3], Triphenylphosphine ( PPh3​ , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the phenolic lead compound (1.0 mmol) and 1-(3-methyloxetan-3-yl)ethan-1-ol (1.2 mmol) in 10 mL of anhydrous THF.

  • Activation: Add PPh3​ (1.5 mmol) to the stirring solution. Ensure complete dissolution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the betaine intermediate formed between PPh3​ and DIAD.

  • Coupling: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction progression via LC-MS or TLC.

  • Quenching & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the oxetane-functionalized bioisostere.

Biological Validation: In Vitro Microsomal Stability Assay

Causality & Rationale: The primary purpose of incorporating the 3-methyloxetane motif is to block CYP-mediated metabolism[4]. To quantitatively validate this, a Human Liver Microsome (HLM) stability assay must be performed. This protocol is designed as a self-validating system : it includes a minus-NADPH control to rule out chemical instability, and a high-clearance positive control (Verapamil) to confirm the enzymatic viability of the microsomes.

Protocol 2: High-Throughput Intrinsic Clearance ( CLint​ ) Quantification

Materials: Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH (10 mM stock in buffer), Acetonitrile (MeCN) containing Internal Standard (IS, e.g., Tolbutamide 100 ng/mL).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM and 1 µM of the oxetane-modified test compound in 100 mM phosphate buffer. Prepare identical mixtures for the unmodified lead compound and Verapamil (Positive Control).

  • Pre-Incubation: Aliquot 90 µL of the master mix into a 96-well plate. Pre-incubate the plate at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH stock to each well (Final NADPH concentration = 1 mM). Self-Validation Step: For the minus-NADPH control wells, add 10 µL of plain buffer instead.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into a crash-plate containing 80 µL of ice-cold MeCN with IS. Causality: The organic solvent immediately denatures the CYP enzymes, quenching the reaction and precipitating proteins.

  • Sample Processing: Centrifuge the crash-plate at 4,000 rpm for 15 minutes at 4 °C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of ultrapure water.

  • LC-MS/MS Analysis: Analyze the samples using a triple quadrupole mass spectrometer. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound area ratio versus time.

AssayWorkflow Prep Prepare 1 µM Compound in Buffer HLM Add HLMs (0.5 mg/mL protein) Prep->HLM NADPH Initiate with NADPH (37°C Incubation) HLM->NADPH Quench Time-Point Sampling & MeCN Quench NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Self-validating in vitro microsomal stability assay workflow for clearance quantification.

Sources

Application

Application Notes and Protocols for Ring-Opening Reactions of 1-(3-Methyloxetan-3-yl)ethan-1-ol

Introduction: The Dual Nature of the Oxetane Ring Oxetanes, four-membered cyclic ethers, have garnered significant attention in modern drug discovery and chemical synthesis.[1] Their appeal stems from a unique duality: t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Nature of the Oxetane Ring

Oxetanes, four-membered cyclic ethers, have garnered significant attention in modern drug discovery and chemical synthesis.[1] Their appeal stems from a unique duality: they can serve as stable, polar bioisosteres for commonly used functional groups like gem-dimethyl or carbonyls, often improving a compound's physicochemical properties such as solubility and metabolic stability.[2][3] Conversely, the inherent ring strain of approximately 25.5 kcal/mol provides a thermodynamic driving force for ring-opening reactions, transforming the oxetane into a versatile reactive intermediate for constructing complex acyclic molecules.[1][4]

This guide focuses on the reactivity of a specific, highly functionalized substrate: 1-(3-methyloxetan-3-yl)ethan-1-ol . This molecule contains a 3,3-disubstituted oxetane ring, which offers steric hindrance at the quaternary C3 position, and a pendant secondary hydroxyl group. This hydroxyl group is not merely a spectator; its proximity to the strained ring allows it to act as an internal nucleophile, leading to fascinating intramolecular transformations in competition with intermolecular reactions.

Herein, we provide a detailed exploration of the mechanistic principles governing the ring-opening of this substrate and present robust, step-by-step protocols for its transformation into valuable synthetic building blocks. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of functionalized oxetanes.

Mechanistic Considerations: Directing the Ring-Opening

The cleavage of the oxetane ring in 1-(3-methyloxetan-3-yl)ethan-1-ol is predominantly achieved under acidic conditions, although strong nucleophiles can also be effective. The reaction's outcome—specifically, whether it proceeds via an intermolecular or intramolecular pathway—is dictated by the choice of catalyst, nucleophile, and reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions (either Brønsted or Lewis acid), the reaction is initiated by the activation of the oxetane oxygen atom.[5] This forms a highly electrophilic oxonium ion intermediate, priming the ring for nucleophilic attack. Due to the substitution pattern of 1-(3-methyloxetan-3-yl)ethan-1-ol, the quaternary C3 carbon is sterically shielded and electronically deactivated towards nucleophilic attack. Therefore, the nucleophile will exclusively attack the less sterically hindered and equivalent methylene carbons (C2 and C4).[6][7]

Acid_Catalyzed_Ring_Opening cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway SM_inter 1-(3-Methyloxetan-3-yl)ethan-1-ol Activated_inter Oxonium Ion Intermediate SM_inter->Activated_inter + H⁺/Lewis Acid Product_inter Acyclic 1,3-Diol Derivative Activated_inter->Product_inter + External Nucleophile (e.g., R'OH, R'SH) SM_intra 1-(3-Methyloxetan-3-yl)ethan-1-ol Activated_intra Oxonium Ion Intermediate SM_intra->Activated_intra + H⁺/Lewis Acid Product_intra Substituted 1,4-Dioxane Activated_intra->Product_intra Intramolecular Attack (Pendant -OH)

Caption: Competing acid-catalyzed inter- and intramolecular pathways.

  • Intermolecular Attack: When a suitable external nucleophile (e.g., an alcohol, water, or thiol) is present in sufficient concentration, it will attack one of the activated methylene carbons (C2/C4) to yield a highly functionalized acyclic 1,3-diol derivative.

  • Intramolecular Attack: In the absence of a strong external nucleophile or under dilute conditions, the pendant secondary hydroxyl group can act as an internal nucleophile. This intramolecular attack leads to a cyclization/rearrangement reaction, typically forming a thermodynamically stable six-membered 1,4-dioxane derivative.[3]

Experimental Protocols and Methodologies

The following protocols provide detailed, validated methods for achieving selective ring-opening of 1-(3-methyloxetan-3-yl)ethan-1-ol.

Protocol 1: Lewis Acid-Catalyzed Intermolecular Methanolysis

Objective: To synthesize 3-((1-hydroxyethyl)methyl)-3-(methoxymethyl)propan-1-ol, demonstrating a regioselective intermolecular ring-opening with an alcohol nucleophile.

Rationale: Boron trifluoride etherate (BF₃·OEt₂) is a highly effective Lewis acid for activating the oxetane ring under mild conditions, promoting rapid cleavage.[5] Using methanol as both the nucleophile and solvent ensures a high concentration of the external nucleophile, strongly favoring the intermolecular pathway over the competing intramolecular reaction.

Caption: Workflow for Lewis acid-catalyzed intermolecular ring-opening.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(3-methyloxetan-3-yl)ethan-1-ol (1.0 eq).

  • Dissolve the substrate in anhydrous methanol (0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂, 0.2 eq) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 15 minutes (stain with KMnO₄).

  • Upon complete consumption of the starting material (typically 1-2 hours), carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure diol ether.

ParameterValue
Substrate1.0 mmol (144.2 mg)
Solvent (MeOH)10 mL
Catalyst (BF₃·OEt₂)0.2 mmol (25 µL)
Typical Reaction Time1.5 hours
Expected Yield75-85%
AppearanceColorless Oil

Table 1: Summary of quantitative data for Protocol 1.

Protocol 2: Brønsted Acid-Catalyzed Intramolecular Cyclization

Objective: To synthesize 2,5-dimethyl-2-(hydroxymethyl)-1,4-dioxane, demonstrating an acid-catalyzed intramolecular rearrangement.

Rationale: Using a catalytic amount of a strong Brønsted acid like sulfuric acid (H₂SO₄) in a non-nucleophilic solvent (dichloromethane, DCM) creates an environment where the pendant hydroxyl group is the most available nucleophile.[4] This setup is designed to favor the 6-endo-tet cyclization, leading to the formation of the thermodynamically preferred 1,4-dioxane ring system.

Caption: Workflow for Brønsted acid-catalyzed intramolecular cyclization.

Step-by-Step Methodology:

  • To a round-bottom flask, add a solution of 1-(3-methyloxetan-3-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.05 eq) to the stirring solution at room temperature.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by adding triethylamine (Et₃N, 0.1 eq) to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to isolate the substituted 1,4-dioxane product.

ParameterValue
Substrate1.0 mmol (144.2 mg)
Solvent (DCM)10 mL
Catalyst (H₂SO₄)0.05 mmol (~2.7 µL)
Typical Reaction Time5 hours
Expected Yield65-75%
AppearanceColorless Oil

Table 2: Summary of quantitative data for Protocol 2.

Trustworthiness and Validation

  • Reaction Monitoring: For all protocols, close monitoring by TLC or GC-MS is crucial. The starting material and products often have similar polarities, requiring careful selection of the mobile phase for effective separation and visualization.

  • Controlling Selectivity: The key to favoring the intermolecular reaction (Protocol 1) is using the nucleophile as the solvent. To favor the intramolecular pathway (Protocol 2), a non-nucleophilic solvent is essential. Running Protocol 2 at a lower concentration (e.g., 0.01 M) can further enhance the yield of the intramolecular product by reducing the probability of bimolecular collisions.

  • Product Characterization: The identity and purity of the products must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS). For the intramolecular product, 2D NMR experiments (e.g., COSY, HMBC) can be invaluable for unambiguously assigning the cyclic structure.

  • Stability: The oxetane starting material is generally stable to basic and neutral conditions but is highly sensitive to acid.[8] All glassware for acid-catalyzed reactions should be thoroughly dried to prevent unwanted hydrolysis.

Conclusion

1-(3-Methyloxetan-3-yl)ethan-1-ol is a uniquely functionalized building block whose reactivity can be precisely controlled to access either acyclic or heterocyclic scaffolds. By carefully selecting the catalyst and reaction conditions, chemists can direct the ring-opening process towards either intermolecular addition or intramolecular cyclization. The protocols detailed in this guide provide reliable and reproducible methods for unlocking the synthetic potential of this versatile oxetane, offering powerful tools for applications in medicinal chemistry and complex molecule synthesis.

References

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Goliszewska, K., & Drelich, P. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 784–829. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Castro-Gómez, F., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. [Link]

  • Lari, G. M., & Brunelli, N. A. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. [Link]

  • McMurry, J. (2023). 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]

Sources

Method

Application Note: Enantioselective Synthesis of 1-(3-Methyloxetan-3-yl)ethan-1-ol Chiral Centers

Executive Summary The oxetane ring is a privileged motif in modern medicinal chemistry, frequently deployed as a bioisostere for gem-dimethyl groups or carbonyls to enhance [1], increase aqueous solubility, and reduce li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxetane ring is a privileged motif in modern medicinal chemistry, frequently deployed as a bioisostere for gem-dimethyl groups or carbonyls to enhance [1], increase aqueous solubility, and reduce lipophilicity (LogD). The compound 1-(3-methyloxetan-3-yl)ethan-1-ol features a highly valuable chiral secondary alcohol adjacent to the 3-position of the oxetane ring. This application note details two field-proven enantioselective methodologies to construct this chiral center: Biocatalytic Asymmetric Reduction and Catalytic Asymmetric Alkylation .

Mechanistic Rationale & Target Significance

The synthesis of oxetane-containing chiral alcohols presents unique chemoselectivity challenges. The inherent ring strain of the four-membered oxetane (~106 kJ/mol) renders it susceptible to ring-opening degradation, particularly under strong Lewis acidic conditions or elevated temperatures ([2]).

Causality in Catalyst Selection: Traditional asymmetric addition using Grignard reagents (e.g., MeMgBr) requires strong Lewis acid activation, which can trigger unwanted oxetane ring-opening via an oxonium ion intermediate ([3]). To circumvent this, we employ two orthogonal strategies:

  • Neutral Biocatalysis : Ketoreductases (KREDs) operate at pH 7.0–7.5, providing a perfectly mild environment that preserves the oxetane ring while delivering >99% enantiomeric excess (ee).

  • Attenuated Chemocatalysis : Dimethylzinc (Me2Zn) is significantly less nucleophilic than Grignard reagents. This prevents uncatalyzed background reactions, allowing a chiral Titanium-BINOL complex to strictly dictate facial selectivity without degrading the oxetane core.

Retrosynthetic Strategies & Pathway Selection

Retrosynthesis Target 1-(3-Methyloxetan-3-yl)ethan-1-ol (Chiral Target) Ketone 1-(3-Methyloxetan-3-yl)ethan-1-one (Prochiral Ketone) Ketone->Target Pathway A: KRED Asymmetric Reduction Aldehyde 3-Methyloxetane-3-carbaldehyde (Prochiral Aldehyde) Aldehyde->Target Pathway B: Me2Zn Asymmetric Alkylation

Retrosynthetic pathways for 1-(3-Methyloxetan-3-yl)ethan-1-ol via ketone reduction or alkylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: KRED-Mediated Asymmetric Reduction (Recommended for Scale-Up)

This protocol utilizes a commercially available Ketoreductase (KRED) coupled with an isopropanol (IPA) recycling system to regenerate the NADPH cofactor.

Biocatalysis Substrate 1-(3-Methyloxetan-3-yl)ethan-1-one KRED KRED Enzyme (Chiral Pocket) Substrate->KRED Product (S)- or (R)-Oxetane Alcohol KRED->Product Enantioselective Hydride Transfer Cofactor NADPH -> NADP+ Cofactor->KRED Regen IPA -> Acetone (Cofactor Recycling) Regen->Cofactor Hydride Source

KRED-mediated asymmetric reduction with isopropanol-driven NADPH cofactor regeneration.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0 using 1M NaOH or HCl. Self-Validation: A stable pH 7.0 is critical; deviations >0.5 pH units will denature the KRED and increase the risk of oxetane ring-opening.

  • Cofactor & Enzyme Addition : Dissolve 50 mg of NADP+ and 100 mg of the selected KRED (e.g., KRED-130 for the (S)-enantiomer) into the buffer. Stir gently at 30 °C.

  • Substrate Introduction : Dissolve 5.0 g of 1-(3-methyloxetan-3-yl)ethan-1-one in 15 mL of Isopropanol (IPA). Add this solution dropwise to the aqueous enzyme mixture. IPA serves as both the co-solvent and the sacrificial hydride source.

  • Reaction Monitoring : Stir at 30 °C for 24 hours. In-Process Control (IPC): Pull a 50 µL aliquot, extract with EtOAc, and analyze via chiral GC-FID. The reaction is self-validating when the ketone peak disappears and the alcohol peak shows >99% ee.

  • Workup : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure chiral alcohol.

Protocol B: Catalytic Asymmetric Alkylation of 3-Methyloxetane-3-carbaldehyde

This chemocatalytic approach builds the chiral center via the addition of a methyl group to the prochiral aldehyde ([4]).

Step-by-Step Methodology:

  • Catalyst Preparation : In an oven-dried Schlenk flask under argon, dissolve 0.1 equiv (R)-BINOL in anhydrous CH2Cl2 (0.2 M). Add 0.1 equiv of Ti(OiPr)4. Stir at room temperature for 1 hour. Self-Validation: The solution must turn a deep red/orange color, confirming the formation of the active chiral Titanium-BINOL complex. A pale yellow color indicates moisture ingress and catalyst failure.

  • Substrate Addition : Cool the mixture to -20 °C. Add 1.0 equiv of 3-methyloxetane-3-carbaldehyde dropwise.

  • Nucleophile Addition : Slowly add 1.5 equiv of Me2Zn (1.0 M in hexanes) over 30 minutes to maintain the internal temperature at -20 °C.

  • Reaction Monitoring : Stir at -20 °C for 16 hours. Analyze via TLC (Stain with KMnO4; the aldehyde will rapidly reduce the stain, while the product alcohol stains slower).

  • Quench & Workup : Carefully quench the reaction at -20 °C by adding saturated aqueous NH4Cl dropwise (Caution: Methane gas evolution). Warm to room temperature, extract with CH2Cl2, dry over MgSO4, and purify via silica gel chromatography to yield the enantioenriched alcohol.

Quantitative Data & Pathway Comparison

ParameterPathway A: KRED ReductionPathway B: Asymmetric Alkylation
Starting Material 1-(3-Methyloxetan-3-yl)ethan-1-one3-Methyloxetane-3-carbaldehyde
Enantiomeric Excess (ee) > 99%85 – 92%
Typical Yield 90 – 95%70 – 80%
Oxetane Ring Stability Excellent (Neutral pH)Good (Mild Lewis Acidity)
Scalability High (Aqueous, Green)Moderate (Requires strictly anhydrous conditions)
Cost Driver Enzyme / CofactorChiral Ligand / Me2Zn

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - Chemical Reviews (ACS Publications).[Link]

  • Oxetanes in Drug Discovery Campaigns - PMC (NIH).[Link]

  • Mild Intramolecular Ring Opening of Oxetanes - Organic Letters (ACS Publications).[Link]

Sources

Application

Application Note: Divergent Cross-Coupling Strategies for 1-(3-Methyloxetan-3-yl)ethan-1-ol in Drug Discovery

Executive Summary The incorporation of oxetane rings into pharmaceutical pipelines has surged due to their profound ability to modulate physicochemical properties. Acting as robust bioisosteres for carbonyls, gem-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of oxetane rings into pharmaceutical pipelines has surged due to their profound ability to modulate physicochemical properties. Acting as robust bioisosteres for carbonyls, gem-dimethyl groups, and tert-butyl moieties, oxetanes systematically reduce lipophilicity (LogD), enhance aqueous solubility, and improve metabolic stability[1].

1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS: 2092763-63-6) is a highly valuable, yet synthetically demanding, building block. It features a secondary alcohol tethered to a sterically congested, strained 4-membered ether ring. Direct functionalization of this secondary alcohol via traditional cross-coupling is notoriously plagued by two competing failure modes:

  • Acid-Catalyzed Ring Opening: The oxetane oxygen is highly Lewis basic. Exposure to unbuffered Lewis acids or Brønsted acids rapidly triggers ring-opening to form 1,3-diols or halogenated acyclic derivatives[2].

  • β-Hydride Elimination & E2 Elimination: Classical transition-metal cross-coupling of secondary alkyl electrophiles often results in rapid β-hydride elimination, while strongly basic conditions promote E2 elimination.

This application note details two validated, state-of-the-art cross-coupling workflows designed specifically to overcome these limitations: Palladium-Catalyzed C–O Etherification and Metallaphotoredox C(sp3)–C(sp2) Cross-Coupling .

Mechanistic Insights & Causality

The Challenge of the Secondary Oxetanyl Alcohol

To successfully couple 1-(3-Methyloxetan-3-yl)ethan-1-ol, the reaction environment must remain strictly neutral or basic. Furthermore, the steric bulk surrounding the secondary alcohol severely retards the reductive elimination step in classical catalytic cycles.

Pathway A: Palladium-Catalyzed C–O Etherification (Buchwald-Hartwig)

Direct etherification of secondary alcohols with aryl halides is sterically hindered. To force the challenging reductive elimination of the secondary alkoxide from the Pd(II) center, a highly electron-rich, bulky biarylphosphine ligand is required. RockPhos is uniquely suited for this transformation. Its steric profile accelerates reductive elimination, while the use of a mild base like Cs₂CO₃ prevents base-mediated degradation of the oxetane ring.

Pathway B: Metallaphotoredox C(sp3)–C(sp2) Cross-Coupling

Forming a C–C bond at the secondary carbon of 1-(3-Methyloxetan-3-yl)ethan-1-ol via traditional cross-electrophile coupling (XEC) of its halide derivative often yields complex mixtures[3]. By converting the alcohol into a methyl oxalate ester , we can leverage visible-light photoredox catalysis. Under blue LED irradiation, an Ir(III) photocatalyst undergoes single-electron transfer (SET) with the oxalate, triggering decarboxylation to generate a transient secondary alkyl radical. This radical is rapidly intercepted by a Ni(II)–Aryl intermediate. Because the secondary carbon never forms a discrete, long-lived alkyl-metal bond prior to the final coupling step, β-hydride elimination is entirely suppressed[4].

Experimental Workflows & Logical Relationships

Workflow A 1-(3-Methyloxetan-3-yl) ethan-1-ol B Methyl Oxalate Activation A->B Methyl chlorooxoacetate Pyridine, 0 °C C Pd-Catalyzed C-O Etherification A->C Aryl Halide, Pd(OAc)2 RockPhos, Base D Metallaphotoredox C-C Coupling B->D Aryl Halide, Ni/Ir Cs2CO3, 450 nm hν E Aryl Ether Derivatives C->E F Aryl Alkyl Derivatives D->F

Caption: Divergent functionalization workflow for 1-(3-Methyloxetan-3-yl)ethan-1-ol.

Validated Experimental Protocols

Protocol A: Synthesis of the Oxalate Precursor (Activation)

Causality Check: Pyridine is utilized as both a base and an acid scavenger. If triethylamine is used without strict temperature control, localized exothermic generation of HCl can transiently open the oxetane ring[2].

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Methyloxetan-3-yl)ethan-1-ol (5.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add anhydrous pyridine (15.0 mmol, 3.0 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add methyl chlorooxoacetate (6.0 mmol, 1.2 equiv) over 10 minutes. The solution will turn cloudy as pyridinium hydrochloride precipitates.

  • Validation & Workup: Stir at room temperature for 2 hours. Monitor by TLC (stain with KMnO₄). Once complete, quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the pure methyl oxalate ester.

Protocol B: Metallaphotoredox C(sp3)–C(sp2) Cross-Coupling

CatalyticCycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star 450 nm Ir2 Ir(II) Ir3_star->Ir2 SET from Oxalate Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 Ar-X Ox. Add. Ni3 Ni(III)-Ar-Alkyl Ni2->Ni3 Radical Capture Ni1 Ni(I) Ni3->Ni1 Reductive Elimination Product C-C Product Ni3->Product Ni1->Ni0 SET from Ir(II) AlkylRad Oxetanyl Radical AlkylRad->Ni3

Caption: Metallaphotoredox catalytic cycle for the C(sp3)-C(sp2) cross-coupling.

Causality Check: Oxygen is a potent triplet quencher for *Ir(III) and rapidly oxidizes the active Ni(0) species. Strict anaerobic conditions via freeze-pump-thaw are mandatory[4].

  • Reagent Loading: In a nitrogen-filled glovebox, charge a 20 mL clear glass reaction vial with the oxetanyl methyl oxalate (1.0 mmol, 1.0 equiv), aryl bromide (1.5 mmol, 1.5 equiv),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%), NiCl₂·glyme (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL). Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and subject the mixture to three freeze-pump-thaw cycles.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 24 hours. Self-Validation: Ensure a cooling fan is active; temperatures exceeding 40 °C will promote thermal degradation of the radical intermediate. The reaction mixture should transition from pale green to a deep, persistent reddish-brown, indicating the active Ni(0)/Ni(I) catalytic resting states.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Protocol C: Palladium-Catalyzed C–O Etherification

Causality Check: Toluene is used as the solvent because its non-polar nature prevents the dissociation of the bulky RockPhos ligand from the Pd center at elevated temperatures, ensuring the catalyst remains active for reductive elimination.

  • Setup: In a glovebox, charge a reaction vial with 1-(3-Methyloxetan-3-yl)ethan-1-ol (1.0 mmol, 1.0 equiv), aryl chloride (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RockPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reaction: Add anhydrous toluene (5 mL). Seal the vial, remove from the glovebox, and heat to 90 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via silica gel chromatography.

Quantitative Data Summary

Reaction TypeCatalyst / Ligand SystemElectrophile / ReagentTypical Yield RangeKey Causality / Observation
Oxalate Activation None (Pyridine base)Methyl chlorooxoacetate85–95%Pyridine acts as an acid scavenger, strictly preventing acid-catalyzed oxetane ring-opening[2].
C(sp3)–C(sp2) Coupling Ir/Ni Dual CatalysisAryl Bromides60–80%The radical pathway bypasses the formation of a discrete secondary alkyl-metal intermediate, suppressing β-hydride elimination[4].
C(sp3)–O Etherification Pd(OAc)₂ / RockPhosAryl Chlorides/Bromides55–75%The extreme steric bulk of the RockPhos ligand accelerates the otherwise sluggish reductive elimination of the secondary alkoxide.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Decarboxylative Cross-Electrophile Coupling of (Hetero)Aromatic Bromides and NHP Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Visible-Light Enabled C(sp3)–C(sp2) Cross-Electrophile Coupling via Synergistic Halogen-Atom Transfer (XAT) and Nickel Catalysis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: A Scalable Manufacturing Process for the Key Pharmaceutical Building Block 1-(3-Methyloxetan-3-yl)ethan-1-ol

Abstract The oxetane motif has become a cornerstone in modern drug discovery, prized for its ability to enhance the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[1][2][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxetane motif has become a cornerstone in modern drug discovery, prized for its ability to enhance the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[1][2][3][4][5] 1-(3-Methyloxetan-3-yl)ethan-1-ol is a crucial chiral secondary alcohol building block that incorporates this valuable scaffold. This application note provides a detailed, scalable, and robust manufacturing protocol for its synthesis via a Grignard reaction. We emphasize process safety, the integration of Process Analytical Technology (PAT) for real-time monitoring, and adherence to regulatory considerations for starting materials, delivering a comprehensive guide for researchers and chemical development professionals aiming to produce this intermediate at scale.

Introduction: The Strategic Value of Oxetanes in Medicinal Chemistry

Oxetanes, four-membered saturated oxygen-containing heterocycles, are increasingly utilized by medicinal chemists as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][4] Their inherent polarity and three-dimensional structure can lead to significant improvements in a drug candidate's profile, including:

  • Enhanced Aqueous Solubility: The polar ether linkage improves interactions with water, often crucial for bioavailability.[2][5]

  • Improved Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, leading to a better pharmacokinetic profile.[4]

  • Reduced Lipophilicity: Modulating lipophilicity (LogP/LogD) is key to optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Vectorial Exit from Flatland: The sp³-rich, non-planar structure of oxetanes allows for exploration of new chemical space and can improve binding affinity to protein targets.[4]

Given these advantages, the demand for versatile oxetane-containing building blocks like 1-(3-methyloxetan-3-yl)ethan-1-ol has grown substantially. This document outlines a scalable synthesis designed for efficiency, safety, and quality.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to 1-(3-methyloxetan-3-yl)ethan-1-ol is the nucleophilic addition of a methyl organometallic reagent to the corresponding aldehyde, 3-methyloxetane-3-carbaldehyde. A Grignard reaction is the method of choice for this transformation due to its high yield, operational simplicity, and cost-effectiveness.[6][7]

Retrosynthetic Analysis:

G Target 1-(3-Methyloxetan-3-yl)ethan-1-ol Disconnect C-C Disconnection (Grignard Reaction) Target->Disconnect SM1 3-Methyloxetane-3-carbaldehyde (Electrophile) Disconnect->SM1 SM2 Methylmagnesium Bromide (Nucleophile) Disconnect->SM2

Caption: Retrosynthesis of the target molecule.

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the aldehyde.[8] The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final secondary alcohol.[9][10]

A critical consideration in oxetane chemistry is the potential for ring-opening under harsh conditions (e.g., strong acids or bases) due to inherent ring strain.[2][11] The Grignard reaction is performed under neutral-to-basic conditions, and the subsequent quench is carefully controlled with a mild acid like ammonium chloride, preserving the integrity of the oxetane ring.

Regulatory Landscape: Defining the Regulatory Starting Material (RSM)

In pharmaceutical manufacturing, the point at which Good Manufacturing Practices (GMP) are introduced into a synthetic sequence is critical.[12][13] This is marked by the designation of a Regulatory Starting Material (RSM). According to ICH Q11 guidelines, an RSM should be a well-characterized compound whose structure is a "significant structural fragment" of the final Active Pharmaceutical Ingredient (API).[14]

For this process, we designate 3-methyloxetane-3-carbaldehyde as the RSM.

Justification:

  • Complexity and Control: It is a complex, non-commodity material.[15][16][17] Its synthesis from simpler precursors, such as the oxidation of (3-methyloxetan-3-yl)methanol[18], involves multiple steps that can be controlled and documented.

  • Proximity to Final Product: The conversion to the final product is a single, well-defined chemical transformation.

  • Quality Impact: The purity and impurity profile of the RSM directly impact the quality of the final product. Therefore, it is the logical point to implement stringent GMP controls.[19]

G cluster_0 Non-GMP Synthesis cluster_1 GMP Manufacturing Precursors Simpler Precursors Oxidation Oxidation Precursors->Oxidation RSM RSM: 3-Methyloxetane-3-carbaldehyde Oxidation->RSM Grignard Grignard Reaction RSM->Grignard Product Final Product: 1-(3-Methyloxetan-3-yl)ethan-1-ol Grignard->Product

Caption: Transition from non-GMP to GMP at the RSM.

Scale-Up Manufacturing Protocol (1.0 kg Scale)

Hazard Analysis and Safety Precautions

This process involves significant hazards that must be rigorously controlled. The primary safety concerns for large-scale Grignard reactions are fire and uncontrolled exothermic events.[20][21][22]

  • Exothermicity: The Grignard reaction is highly exothermic. A runaway reaction can lead to rapid solvent boiling, over-pressurization, and vessel failure.[21]

  • Flammability: Tetrahydrofuran (THF) is a highly flammable solvent.[23]

  • Water Reactivity: Grignard reagents react violently with water, producing flammable gases (e.g., methane) and heat.[23][24] All equipment must be scrupulously dried, and the reaction must be run under a dry, inert atmosphere.

  • Pyrophoricity: While solutions are generally manageable, neat Grignard reagents can be pyrophoric.[24]

HazardConsequenceMitigation Strategy
Runaway Reaction Vessel over-pressurization, fire, explosionSlow, controlled, subsurface addition of Grignard reagent; robust reactor cooling; continuous temperature monitoring; established emergency quench plan.
Fire/Explosion Personnel injury, equipment damageUse of inert atmosphere (N₂); grounding of all equipment to prevent static discharge; use of appropriate electrical-rated equipment; no ignition sources.
Water Contamination Violent reaction, gas evolution, fireFlame-drying or oven-drying of all glassware/reactors; use of anhydrous solvents; strict maintenance of inert atmosphere.
Chemical Exposure Skin/eye irritation, toxicityEngineering Controls: Chemical fume hood or ventilated enclosure.[20] PPE: Flame-resistant lab coat, chemical splash goggles, Nomex gloves.[21]
Materials and Equipment
MaterialGradeSupplier ExampleCAS NumberQuantity
3-Methyloxetane-3-carbaldehyde (RSM)>97% PuritySigma-Aldrich99419-31-51.00 kg (9.99 mol)
Methylmagnesium Bromide, 3.0 M in THFReagent GradeSigma-Aldrich75-16-13.50 L (10.5 mol)
Tetrahydrofuran (THF), Anhydrous>99.9%, <50 ppm H₂OSigma-Aldrich109-99-910.0 L
Ammonium Chloride (NH₄Cl), SaturatedACS GradeFisher Scientific12125-02-9~10.0 L
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-620.0 L
Brine (Saturated NaCl solution)ACS GradeN/AN/A5.0 L
Magnesium Sulfate (MgSO₄), AnhydrousACS GradeSigma-Aldrich7487-88-91.0 kg

Equipment:

  • 20 L glass-lined reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet/outlet, and reflux condenser.

  • 10 L pressure-equalizing dropping funnel.

  • Chiller unit capable of maintaining -10 °C.

  • Appropriate pumps for material transfer.

  • In-line PAT probe (e.g., ReactIR).

Step-by-Step Protocol

Step 1: Reactor Preparation

  • Ensure the reactor and all associated glassware are meticulously clean and dry.

  • Assemble the reactor setup (stirrer, condenser, dropping funnel, N₂ lines).

  • Purge the entire system with dry nitrogen for at least 2 hours to ensure an inert and anhydrous atmosphere. Maintain a positive nitrogen pressure throughout the process.

Step 2: Charging the Reactor

  • Charge the reactor with 3-methyloxetane-3-carbaldehyde (1.00 kg, 9.99 mol).

  • Add anhydrous THF (8.0 L) to the reactor.

  • Begin stirring at 150 RPM and cool the reactor contents to 0 °C.

Step 3: Grignard Addition and Reaction Monitoring (PAT Integration)

  • Rationale: This is the most critical step. Slow, controlled addition is paramount to manage the reaction exotherm. Process Analytical Technology (PAT), as encouraged by the FDA, provides real-time process understanding, moving beyond traditional end-point testing.[25][26][27][28] An in-line FTIR probe (ReactIR) will be used to monitor the reaction progress.

  • Charge the pressure-equalizing dropping funnel with the Methylmagnesium Bromide solution (3.50 L, 10.5 mol).

  • Begin the slow, subsurface addition of the Grignard reagent to the stirred aldehyde solution, maintaining the internal temperature between 0 °C and 5 °C .

  • The addition should take approximately 3-4 hours. Never allow the temperature to exceed 10 °C.

  • PAT Monitoring: Continuously monitor the reaction via the in-line FTIR probe. Track the disappearance of the aldehyde carbonyl stretch (~1725 cm⁻¹) and the appearance of the C-O stretch of the magnesium alkoxide intermediate. The reaction is complete when the aldehyde peak is no longer detectable.

Caption: Process Analytical Technology (PAT) control loop.

Step 4: Reaction Quench

  • Prepare a separate vessel with a stirred solution of saturated aqueous ammonium chloride (10.0 L), cooled to 0 °C.

  • Once the reaction is complete by PAT, slowly transfer the reaction mixture from the reactor into the cold quench solution over ~1 hour. This procedure is safer than adding water to the reactive mixture.

  • Monitor the temperature of the quench vessel, ensuring it does not exceed 20 °C.

Step 5: Work-up and Extraction

  • Allow the quenched mixture to warm to room temperature.

  • Transfer the biphasic mixture to a larger separatory funnel or extraction vessel.

  • Separate the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5.0 L).

  • Combine all organic layers.

  • Wash the combined organic layer with brine (1 x 5.0 L) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (~1.0 kg), stir for 30 minutes, and filter.

Step 6: Purification

  • Rationale: The product is a polar alcohol. While chromatography is an option, fractional distillation under reduced pressure is more scalable and cost-effective for this compound.

  • Concentrate the filtered organic solution on a rotary evaporator to remove the bulk of the solvent.

  • Set up a fractional distillation apparatus.

  • Distill the crude oil under reduced pressure. The product, 1-(3-methyloxetan-3-yl)ethan-1-ol, will distill at approximately 65-70 °C at 10 mmHg.

  • Collect the pure fractions based on boiling point and refractive index.

  • Expected Yield: ~0.95 kg (73%).

Quality Control and Specifications

To ensure consistent product quality, Critical Process Parameters (CPPs) must be controlled to achieve the desired Critical Quality Attributes (CQAs).[28]

Critical Process Parameter (CPP)Target RangeJustification
Reaction Temperature0 °C to 5 °CControls reaction rate, prevents side reactions and runaway conditions.
Grignard Addition Rate3-4 hoursEnsures efficient heat removal and maintains temperature within the safe range.
Stirring Speed150-200 RPMEnsures homogeneity and efficient heat transfer.
Quench Temperature< 20 °CManages exotherm from quenching excess Grignard reagent.
Critical Quality Attribute (CQA)Test MethodSpecification
Identity ¹H & ¹³C NMR, FT-IRConforms to structure
Purity GC-FID≥ 98.0% Area
Water Content Karl Fischer≤ 0.1% w/w
Residual Solvents Headspace GC-MSTHF ≤ 720 ppm, EtOAc ≤ 5000 ppm (ICH Q3C Limits)
Appearance VisualColorless to pale yellow liquid
Analytical Methodologies (Brief)
  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Column: HP-5, 30 m x 0.320 mm, 0.25 µm film thickness.[29]

    • Carrier Gas: Helium.[30]

    • Oven Program: 50 °C (2 min hold), ramp at 15 °C/min to 250 °C (5 min hold).

    • Injector: 250 °C; Detector: 280 °C.

    • Purpose: Quantify purity and detect organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: CDCl₃.

    • Frequency: 400 MHz (¹H).

    • Purpose: Unambiguous structural confirmation.

Conclusion

This application note details a comprehensive and scalable manufacturing process for 1-(3-methyloxetan-3-yl)ethan-1-ol. By focusing on a thorough understanding of the reaction mechanism, implementing rigorous safety protocols for the hazardous Grignard reaction, and integrating modern PAT tools for real-time process control, this protocol provides a reliable pathway for producing this high-value building block. Adherence to these guidelines will ensure the synthesis is performed safely, efficiently, and yields a final product of high purity and quality, suitable for advanced applications in drug discovery and development.

References

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma | IntuitionLabs. (2026, January 7).
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent.
  • Developing SOPs for Hazardous Chemical Manipulations. University of Chicago.
  • 3-methyloxetane-3-carbaldehyde - ChemBK. (2024, April 9).
  • Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society. (2025, June).
  • Improving Efficiency and Control in Biopharma Manufacturing With Process Analytical Technology - Sigma-Aldrich.
  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1).
  • What is Process Analytical Technology (PAT)? | Knowledge Center - Hamilton Company.
  • Process analytical technology - Wikipedia.
  • Understanding Regulatory Starting Materials for API Drug Substance. (2023, March 3). enkrisi.
  • Establishing Regulatory Starting Materials & Understanding the ICH. (2021, April 1). DS InPharmatics.
  • Regulatory Starting Materials - Scendea. (2026, February 25).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Chemical Reviews.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2016, April 9). ResearchGate.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).
  • Grignard reaction safety. (2024, June 6). YouTube.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances. (2026, March 7). Pharmaceutical Technology.
  • Strategies for Defending Regulatory Starting Materials Designation. WuXi STA.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Safety aspects of the process control of Grignard reactions. (2020, April 30). ResearchGate.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025, December 1). PubMed.
  • Oxetanes in Drug Discovery Campaigns. (2022). PMC - NIH.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate.
  • Picking the best purification method for your API can be a tricky challenge.
  • Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu.
  • Chromatography in Pharmaceutical Development: A Versatile Tool for Solving Purification Challenges. (2026, March 23). Piramal Pharma Solutions.
  • Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure.
  • 3-Methyl-oxetane-3-carbaldehyde. Sigma-Aldrich.
  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
  • Analysis of 3-mercaptohexanol (3MH). OENO One.
  • 3-Methyloxetane-3-carbaldehyde. PubChem - NIH.
  • Grignard Reaction. Organic Chemistry Portal.
  • Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
  • reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH.
  • (3-methyl-3-oxetanyl)methanol - Chemical Synthesis Database. (2025, May 20).
  • 1-(3-Methyloxetan-3-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • Methanol Analysis Method. US EPA.
  • Identification of impurities in commercial (3-Aminooxetan-3-yl)methanol. Benchchem.
  • Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. PMC - NIH.
  • Scale-up of biomass conversion using 1-ethyl-3-methylimidazolium acetate as the solvent.

Sources

Application

Derivatization of 1-(3-Methyloxetan-3-yl)ethan-1-ol for active pharmaceutical ingredients

Introduction & Strategic Rationale As drug discovery pivots toward increasingly complex sp³-rich scaffolds, the oxetane ring has emerged as a privileged bioisostere for gem-dimethyl, carbonyl, and morpholine groups[1]. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

As drug discovery pivots toward increasingly complex sp³-rich scaffolds, the oxetane ring has emerged as a privileged bioisostere for gem-dimethyl, carbonyl, and morpholine groups[1]. Specifically, 1-(3-methyloxetan-3-yl)ethan-1-ol offers a versatile secondary alcohol tethered to a highly strained four-membered heterocycle. This architectural combination allows medicinal chemists to modulate physicochemical properties—such as lowering lipophilicity (logP) and enhancing aqueous solubility—without unnecessarily inflating molecular weight[2].

However, the inherent ring strain (~26 kcal/mol) and the basicity of the oxetane oxygen render this scaffold highly susceptible to acid-catalyzed ring opening[3]. Therefore, any derivatization strategy must be meticulously designed to avoid harsh Lewis or Brønsted acids. This guide details field-proven, self-validating protocols for the functionalization of 1-(3-methyloxetan-3-yl)ethan-1-ol, ensuring high yields while preserving the integrity of the oxetane core.

Physicochemical Impact of Oxetane Incorporation

Understanding the causality behind selecting 1-(3-methyloxetan-3-yl)ethan-1-ol is critical for rational drug design. Table 1 summarizes the profound impact of substituting a traditional gem-dimethyl carbinol with the 3-methyloxetane moiety.

Table 1: Comparative Physicochemical Profiling

Propertygem-Dimethyl Analog3-Methyloxetane AnalogMechanistic Causality / Impact
Lipophilicity (logP) BaselineLowered (ΔlogP ≈ -0.5 to -1.0)The oxetane oxygen acts as a potent polar hydrogen-bond acceptor, reducing overall lipophilicity[1].
Aqueous Solubility LowerSignificantly EnhancedIncreased polar surface area and enhanced solvation energy improve dissolution in aqueous media.
Metabolic Stability Susceptible to CYP450Highly StableRing strain and the electron-withdrawing oxygen deactivate adjacent C-H bonds toward oxidative metabolism[4].
Conformational Rigidity FlexibleRestrictedThe sp³-rich ring projects substituents in a defined vector, improving target binding affinity.

Strategic Derivatization Pathways

The secondary alcohol of 1-(3-methyloxetan-3-yl)ethan-1-ol serves as the primary handle for API integration. The workflow below maps the optimal synthetic routes, emphasizing the strict avoidance of acidic conditions to prevent ring degradation.

Workflow A 1-(3-Methyloxetan-3-yl)ethan-1-ol (Starting Material) B Mild Oxidation (DMP) Avoid Jones/CrO3 A->B Oxidation D O-Alkylation (NaH, R-X) Anhydrous Conditions A->D Base Catalysis F Mesylation (MsCl, Et3N) Avoid Tosyl-OH A->F Activation C 1-(3-Methyloxetan-3-yl)ethan-1-one (Ketone Intermediate) B->C E Oxetane-Ethers (API Scaffolds) D->E G SN2 Displacement (NaN3) Stereochemical Inversion F->G Nucleophilic Attack

Fig 1: Chemoselective derivatization pathways for 1-(3-methyloxetan-3-yl)ethan-1-ol.

Detailed Methodologies & Protocols

Protocol A: Mild Oxidation to 1-(3-Methyloxetan-3-yl)ethan-1-one

Objective: Convert the secondary alcohol to a ketone for subsequent reductive amination or Grignard addition. Causality & Design: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) will rapidly cleave the oxetane ring due to extreme acidity. Dess-Martin Periodinane (DMP) is selected because it operates under mild, near-neutral conditions at room temperature, preserving the acid-labile heterocycle.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(3-methyloxetan-3-yl)ethan-1-ol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validating Cue: The clear solution will turn cloudy as the iodinane byproduct precipitates, providing an immediate visual confirmation of reaction progression. Monitor via TLC (stain with KMnO₄, as oxetanes lack UV chromophores).

  • Quenching (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (50 mL).

    • Causality: Na₂S₂O₃ reduces any unreacted oxidant, while NaHCO₃ neutralizes the trace acetic acid generated by DMP, strictly preventing acid-mediated ring degradation[3].

  • Isolation: Extract with CH₂Cl₂ (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Activation and Sₙ2 Displacement (Azidation)

Objective: Convert the hydroxyl group into an amine precursor (azide) with complete stereochemical inversion. Causality & Design: The secondary alcohol is a poor leaving group. Activation via mesylation is preferred over tosylation due to the lower steric profile of the mesyl group, which facilitates the subsequent Sₙ2 attack on the sterically congested secondary carbon adjacent to the quaternary C3 position of the oxetane.

Step-by-Step Procedure:

  • Mesylation: Dissolve the alcohol (1.0 eq) in anhydrous CH₂Cl₂. Add Triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0 °C.

  • Workup: Quench with ice water. Extract with CH₂Cl₂, wash with cold saturated NaHCO₃, dry, and concentrate.

    • Self-Validating Cue: ¹H NMR of the crude mixture must show a sharp singlet at ~3.0 ppm (mesyl -CH₃) and a significant downfield shift of the CH-O proton, confirming quantitative activation.

  • Nucleophilic Attack: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add Sodium Azide (NaN₃, 3.0 eq).

  • Heating: Heat the mixture to 60 °C for 12 hours.

    • Causality: Elevated temperature is required to overcome the activation energy of Sₙ2 on a sterically hindered secondary carbon. However, temperatures exceeding 80 °C must be avoided to prevent thermal decomposition of the azide or elimination side-reactions.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with water to remove DMF, dry, and concentrate.

Analytical Validation System

Confirming the structural integrity of the oxetane ring post-derivatization is paramount. Standard analytical techniques must be adjusted to prevent false negatives (e.g., artifactual ring opening during analysis).

Analytical A Crude Derivatized Product B NMR Spectroscopy (1H / 13C) A->B C LC-MS Analysis (Mass Confirmation) A->C D Verify C2/C4 Protons (AB system, 4.2-4.8 ppm) B->D Structural Integrity E Use Basic Mobile Phase (Avoid TFA) C->E Prevent On-Column Degradation

Fig 2: Non-destructive analytical validation workflow for oxetane derivatives.

Key Analytical Markers:

  • NMR Spectroscopy: The oxetane ring protons (C2 and C4) are highly diagnostic. They typically appear as an AB spin system or distinct doublets between 4.2 and 4.8 ppm . If the ring has inadvertently opened during synthesis, these signals will shift significantly upfield (to ~3.5 ppm) characteristic of acyclic ethers or alcohols[1].

  • LC-MS Parameters: Never use Trifluoroacetic acid (TFA) in the mobile phase. The acidity of TFA can cause on-column ring opening, leading to confusing mass spectra (+18 Da for water addition). Instead, utilize Formic Acid (0.1%) or a basic mobile phase (e.g., NH₄OH in MeOH/Water) to ensure accurate mass determination[3].

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxetane ring opening during 1-(3-Methyloxetan-3-yl)ethan-1-ol reactions

Welcome to the Technical Support Center for oxetane-based workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of oxetane-containing building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxetane-based workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of oxetane-containing building blocks during synthesis. This guide is engineered to help drug development professionals and synthetic chemists understand the mechanistic vulnerabilities of 1-(3-Methyloxetan-3-yl)ethan-1-ol and provide self-validating protocols to ensure structural integrity during derivatization.

Core Challenge: The Internal Nucleophile Dilemma

The oxetane ring possesses a moderate ring strain of ~107 kJ/mol, positioning its reactivity between highly reactive epoxides and stable tetrahydrofurans (1)[1]. A general rule in medicinal chemistry dictates that 3,3-disubstituted oxetanes are chemically robust because the substituents sterically block external nucleophiles from accessing the C–O σ* antibonding orbital (2)[2].

However, 1-(3-Methyloxetan-3-yl)ethan-1-ol presents a critical exception. The presence of the secondary alcohol acts as an internal nucleophile . Under acidic conditions (even mild protic or Lewis acids), the oxetane oxygen becomes protonated. This activates the ring, allowing the proximal hydroxyl group to attack intramolecularly, resulting in rapid ring-opening decomposition into tetrahydrofuran derivatives or 1,3-diols (3)[3].

Mechanistic Pathway & Logic

To prevent ring opening, workflows must strictly maintain basic or neutral conditions, or preemptively mask the internal nucleophile. The logical flow of these pathways is visualized below.

G Start 1-(3-Methyloxetan-3-yl)ethan-1-ol (Internal Nucleophile) Acid Acidic Conditions (Protic/Lewis Acids) Start->Acid Base Basic / Neutral Conditions Start->Base Protonation Oxetane Oxygen Protonation (Activation of C-O σ*) Acid->Protonation IntraAttack Intramolecular Attack by Proximal -OH Protonation->IntraAttack Degradation Ring-Opened Byproducts (THF Derivatives / Diols) IntraAttack->Degradation Protect Hydroxyl Protection (e.g., TBSCl, Imidazole) Base->Protect Oxidation Mild Oxidation (e.g., Swern, DMP) Base->Oxidation Success Intact Oxetane Product Protect->Success Oxidation->Success

Mechanistic pathways of 1-(3-Methyloxetan-3-yl)ethan-1-ol under acidic vs. basic conditions.

Quantitative Stability Profile

Understanding the boundaries of your molecule is the first step in successful synthesis. The table below contrasts the stability of a standard 3,3-disubstituted oxetane against our specific target containing the internal nucleophile.

Reaction ConditionGeneral 3,3-Disubstituted Oxetane1-(3-Methyloxetan-3-yl)ethan-1-olMechanistic Causality
Aqueous Base (pH > 10) Highly StableHighly Stable Lack of protons prevents activation of the C-O σ* orbital.
Mild Acid (pH 3-5) StableUnstable Protonation enables the internal -OH to attack intramolecularly.
Strong Acid (pH < 2) UnstableHighly Unstable Rapid protonation and subsequent nucleophilic ring cleavage.
Reductive (NaBH₄, 0 °C) StableStable Hydride does not attack the sterically hindered oxetane core.
Reductive (LiAlH₄, Reflux) UnstableUnstable High temperatures and strong Lewis acidic character force cleavage.
Oxidative (Swern, -78 °C) StableStable Basic environment (TEA) protects the ring during oxidation.

Validated Experimental Methodologies

Protocol A: Non-Acidic Hydroxyl Protection (TBS Ether Formation)

Objective: Mask the secondary alcohol to eliminate the internal nucleophile, enabling downstream functionalization. Causality: We use Imidazole in N,N-Dimethylformamide (DMF). Imidazole acts as both a nucleophilic catalyst and a mild base, scavenging the HCl byproduct generated by TBSCl. This prevents the reaction environment from becoming acidic, thereby protecting the oxetane core (3)[3].

Step-by-Step Procedure:

  • Setup: Dissolve 1-(3-Methyloxetan-3-yl)ethan-1-ol (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add Imidazole (2.0 eq) and stir for 5 minutes at room temperature until fully dissolved.

  • Protection: Cool the flask to 0 °C. Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer with distilled water (3x) to remove DMF and imidazole salts. Crucial: Do not use acidic washes like NH₄Cl or HCl. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System:

  • In-Process: Monitor by TLC (Hexanes/EtOAc). The protected product will have a significantly higher Rf​ than the highly polar starting alcohol.

  • Post-Process: Validate by 1 H NMR (CDCl₃). Confirm preservation of the oxetane ring (AB quartet or complex multiplets at δ 4.3–4.8 ppm). Validate successful protection via the appearance of a 9H singlet at ~0.9 ppm (t-butyl) and a 6H singlet at ~0.1 ppm (dimethyl).

Protocol B: Mild Oxidation to 1-(3-Methyloxetan-3-yl)ethan-1-one (Swern Oxidation)

Objective: Oxidize the secondary alcohol to a ketone without acidic cleavage. Causality: Traditional oxidants like Jones reagent rely on strongly acidic conditions (chromic acid/sulfuric acid), which will instantaneously destroy the oxetane ring. Swern oxidation operates via an activated sulfonium intermediate at low temperatures and utilizes Triethylamine (TEA) to facilitate the final elimination. The basic nature of TEA guarantees the oxetane remains intact (4)[4].

Step-by-Step Procedure:

  • Activation: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to -78 °C. Add DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active intermediate.

  • Oxidation: Add a solution of 1-(3-Methyloxetan-3-yl)ethan-1-ol (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Elimination: Add Triethylamine (TEA, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water at 0 °C. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully (the product is volatile).

Self-Validation System:

  • Post-Process: Validate by 1 H NMR (CDCl₃). Look for the complete disappearance of the carbinol proton (~3.8 ppm) and the appearance of a sharp methyl ketone singlet (~2.2 ppm). IR spectroscopy will show a strong C=O stretch (~1710 cm⁻¹) and the absence of the broad O-H stretch (~3300 cm⁻¹).

Troubleshooting FAQs

Q1: I need to purify my oxetane alcohol via silica gel chromatography, but my yield is dropping significantly. What is happening? A: Silica gel is mildly acidic due to surface silanol groups. While simple 3,3-disubstituted oxetanes can often survive a fast silica plug, the presence of the internal nucleophile makes 1-(3-Methyloxetan-3-yl)ethan-1-ol highly sensitive to prolonged exposure on the column (3)[3]. Solution: Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your starting eluent. This neutralizes the acidic sites and ensures your oxetane elutes intact.

Q2: Can I perform a standard esterification on the secondary alcohol using DCC/DMAP? A: Yes, Steglich esterification (DCC/DMAP) is generally safe because it is a basic/neutral activation method. However, ensure that the carboxylic acid you are coupling is not excessively strong (low pKa) and that absolutely no acidic impurities are present in your reagents. If degradation still occurs, pre-form an acid chloride and add it dropwise to a solution of the oxetane alcohol containing a large excess of Pyridine or TEA.

Q3: If I use Protocol A to protect the alcohol, how do I deprotect the TBS group later without opening the oxetane? A: Avoid acidic deprotection methods entirely (e.g., TBAF buffered with AcOH, or HCl in MeOH). Instead, use neutral or basic fluoride sources like pure TBAF (Tetrabutylammonium fluoride) in THF. The thermodynamic driving force of the strong Si-F bond formation drives the deprotection without requiring protons, keeping the oxetane completely safe.

References

  • PMC - NIH - Oxetanes in Drug Discovery Campaigns. Available at:[Link]

  • ACS Publications - Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3-Methyloxetan-3-yl)ethan-1-ol Functionalization

Welcome to the Technical Support Center. As drug development increasingly relies on oxetanes as metabolically stable, highly soluble bioisosteres for gem-dimethyl and carbonyl groups [1], the functionalization of oxetane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on oxetanes as metabolically stable, highly soluble bioisosteres for gem-dimethyl and carbonyl groups [1], the functionalization of oxetane-containing building blocks has become a critical bottleneck.

Working with 1-(3-Methyloxetan-3-yl)ethan-1-ol presents a unique dual challenge:

  • Extreme Steric Hindrance: The secondary alcohol is directly adjacent to a 3,3-disubstituted quaternary center (a neopentyl-like environment), which drastically reduces the kinetics of standard nucleophilic attacks.

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are generally more stable than their monosubstituted counterparts because the path to the C–O σ* antibonding orbital is sterically shielded [2], the oxetane oxygen remains a strong hydrogen-bond acceptor. It readily coordinates with Brønsted and Lewis acids, triggering zwitterionic ring-opening and substrate degradation [3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome low conversion rates when functionalizing this specific scaffold.

Quantitative Reaction Compatibility

Before troubleshooting, consult this baseline compatibility matrix for 1-(3-Methyloxetan-3-yl)ethan-1-ol functionalization.

Table 1: Reaction Condition Compatibility & Expected Conversion

Reaction TypeReagent SystemOxetane CompatibilityExpected ConversionTroubleshooting Notes
Esterification Fischer (MeOH / H₂SO₄)Poor (Ring Opening)< 10%Avoid strong acids; degradation outpaces product formation.
Esterification Steglich (EDC / DMAP)Excellent> 85%Requires 0.1–0.5 eq DMAP to bypass steric hindrance.
Etherification R-X / K₂CO₃ (Williamson)Moderate10 - 20%Stalls due to massive neopentyl-like steric bulk.
Etherification R-OTf / NaHGood> 80%Use highly reactive electrophiles and strictly anhydrous conditions.
Oxidation Jones Reagent (CrO₃ / H⁺)Poor (Degradation)0%Aqueous acidic conditions rapidly cleave the oxetane ring.
Oxidation Dess-Martin PeriodinaneExcellent> 95%Buffer with NaHCO₃ to neutralize trace acetic acid byproducts.
Mechanistic Pathway Analysis

Understanding the kinetic competition between desired functionalization and undesired degradation is key to optimizing your yields.

Mechanism cluster_acid Acidic Conditions (e.g., HCl, Lewis Acids) cluster_base Mild/Basic Conditions (e.g., DMP, EDC/DMAP) SM 1-(3-Methyloxetan-3-yl)ethan-1-ol (Starting Material) Coord O-Coordination (Oxetane Oxygen) SM->Coord Alkoxide Alcohol Activation (Deprotonation/Oxidation) SM->Alkoxide RingOpen Ring-Opening (Zwitterion/Carbocation) Coord->RingOpen Degrad Degradation Products (Low Conversion) RingOpen->Degrad Product Functionalized Oxetane (High Conversion) Alkoxide->Product

Mechanistic divergence of oxetane functionalization vs. acid-catalyzed degradation.

Troubleshooting FAQs

Q1: Why is my esterification of 1-(3-Methyloxetan-3-yl)ethan-1-ol yielding <10% product and multiple degradation spots on my TLC plate? Causality: You are likely using acidic conditions (e.g., Fischer esterification or acid chlorides with weak bases). The oxetane oxygen is a potent Lewis base that coordinates readily with Brønsted or Lewis acids [3]. This coordination weakens the strained four-membered ring, triggering a ring-opening cascade. Because the secondary alcohol is sterically hindered, the rate of acylation is exceptionally slow, allowing the acid-catalyzed degradation pathway to dominate the reaction kinetics. Solution: Transition to a mild, base-promoted esterification. The Steglich esterification (using EDC·HCl and DMAP) is the gold standard here. DMAP acts as an aggressive acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that can overcome the steric bulk of the oxetane substrate without requiring acidic activation.

Q2: I am attempting a Williamson ether synthesis to attach an alkyl chain, but the reaction stalls at 15% conversion even after 48 hours. How can I drive this to completion? Causality: The 1-hydroxyethyl group is severely sterically hindered by the adjacent 3-methyl-oxetane core. Standard alkyl halides (bromides/chlorides) paired with weak inorganic bases (like K₂CO₃) do not provide enough thermodynamic driving force to achieve the Sₙ2 displacement in this crowded microenvironment. Solution: You must upgrade both your electrophile and your base. Switch from alkyl halides to highly reactive alkyl triflates (OTf). Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) to quantitatively deprotonate the alcohol to the alkoxide before adding the electrophile. Run the reaction in a polar aprotic solvent (DMF or THF) to maximize alkoxide nucleophilicity.

Q3: What is the optimal method for oxidizing this secondary alcohol to its corresponding ketone without cleaving the oxetane ring? Causality: Traditional oxidants like the Jones reagent rely on highly acidic aqueous conditions (CrO₃/H₂SO₄), which rapidly hydrolyze the oxetane ring [2]. While oxidation to a ketone is thermodynamically favorable (as it relieves steric strain by converting an sp³ center to an sp² center), the acidic environment destroys the substrate faster than it oxidizes it. Solution: Employ mild, anhydrous oxidation protocols. Dess-Martin Periodinane (DMP) or Swern oxidations are highly recommended. DMP operates at room temperature under mildly acidic/neutral conditions that are perfectly tolerated by 3,3-disubstituted oxetanes, provided you buffer the reaction properly (see Protocol 2).

Diagnostic Workflow

Workflow Start Low Conversion in Oxetane Functionalization CheckCond Are conditions acidic or >80°C? Start->CheckCond FixAcid Switch to mild bases (e.g., DIPEA, DMAP) or non-acidic reagents CheckCond->FixAcid Yes CheckSteric Is the reaction at the secondary alcohol? CheckCond->CheckSteric No FixSteric Use highly reactive electrophiles (e.g., Triflates) or strong bases CheckSteric->FixSteric Yes

Workflow for diagnosing and resolving low conversion in oxetane functionalization.

Validated Experimental Protocols
Protocol 1: Steglich Esterification (Steric Bypass)

Use this protocol to synthesize esters from 1-(3-Methyloxetan-3-yl)ethan-1-ol while preserving the oxetane core.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere to exclude moisture.

  • Dissolution: Dissolve 1-(3-Methyloxetan-3-yl)ethan-1-ol (1.0 equiv) and the desired carboxylic acid (1.2 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv).

    • Scientific Insight: DMAP is strictly required. It intercepts the O-acylisourea intermediate to form an N-acylpyridinium species, which is significantly more susceptible to attack by the sterically hindered secondary alcohol.

  • Coupling Agent: Cool the reaction mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv) portion-wise.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (stain with KMnO₄).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Mild Oxidation using Dess-Martin Periodinane (DMP)

Use this protocol to oxidize the secondary alcohol to a ketone without acid-catalyzed ring opening.

  • Preparation: In a dry flask under argon, dissolve 1-(3-Methyloxetan-3-yl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Buffering (Critical Step): Add solid NaHCO₃ (3.0 equiv) to the suspension.

    • Scientific Insight: DMP oxidation generates acetic acid as a byproduct. While 3,3-disubstituted oxetanes are somewhat stable, localized concentrations of acetic acid can initiate ring-opening. NaHCO₃ acts as an insoluble buffer to instantly neutralize the acid as it forms, creating a self-validating, safe environment for the oxetane.

  • Oxidation: Cool the flask to 0 °C and add Dess-Martin Periodinane (1.5 equiv) in one single portion.

  • Completion: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and iodine byproducts). Extract with DCM, dry over Na₂SO₄, and concentrate.

References
  • Paul, S., et al. "Oxetane Synthesis via Alcohol C–H Functionalization." Journal of the American Chemical Society, 2023. URL:[Link]

  • DeRatt, L. G., et al. "Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems." Organic Letters, 2020. URL:[Link]

  • Soler, J., et al. "Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C₆F₅)₃." Advanced Synthesis & Catalysis, 2024. URL:[Link]

  • Wang, C., et al. "Mild C–C Bond Formation via Lewis Acid Catalyzed Oxetane Ring Opening with Soft Carbon Nucleophiles." Angewandte Chemie International Edition, 2021. URL:[Link]

Sources

Troubleshooting

Optimal storage conditions to prevent degradation of 1-(3-Methyloxetan-3-yl)ethan-1-ol

Welcome to the Technical Support Center for handling and preserving 1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS: 2092763-63-6)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS: 2092763-63-6)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Oxetanes are highly valuable in modern medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, often utilized to improve target solubility and metabolic stability[2]. However, their strained four-membered rings require precise environmental control.

This center explores the fundamental chemical causality dictating the stability of this specific molecule, providing you with a self-validating framework to ensure absolute compound integrity during your drug discovery campaigns.

Part 1: The Mechanistic Reality of Oxetane Stability

Q: Why is 1-(3-Methyloxetan-3-yl)ethan-1-ol prone to degradation despite being a 3,3-disubstituted oxetane? A general rule of thumb in medicinal chemistry is that 3,3-disubstituted oxetanes exhibit remarkable stability compared to other substitution patterns due to steric hindrance shielding the C-O antibonding orbitals[2]. However, stability is not guaranteed when specific functional groups are present.

1-(3-Methyloxetan-3-yl)ethan-1-ol contains a pendant secondary alcohol. Under even mildly acidic conditions, the oxetane oxygen becomes protonated. The spatial proximity of the internal hydroxyl nucleophile facilitates a rapid intramolecular ring-opening reaction[2]. This means standard ambient storage—where trace moisture can generate acidic microenvironments—will lead to rapid degradation into rearranged diol or tetrahydrofuran derivatives.

Pathway A 1-(3-Methyloxetan-3-yl)ethan-1-ol B Protonation via Trace Acid A->B C Activated Oxetane Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Ring-Opened Degradant D->E

Caption: Acid-catalyzed intramolecular ring-opening mechanism of 1-(3-Methyloxetan-3-yl)ethan-1-ol.

Part 2: Quantitative Storage Parameters

To arrest both acid-catalyzed ring cleavage and oxidative degradation, the storage environment must be strictly controlled. Below is the validated quantitative data for long-term preservation.

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20°C> 8°CMinimizes thermal energy required to overcome the activation barrier for intramolecular ring-opening[3].
Atmosphere Argon (Ar)Ambient AirPrevents oxidation of the secondary alcohol; eliminates atmospheric moisture that generates trace acids.
Container Base-washed Amber GlassClear/Untreated GlassPrevents photolytic degradation; base-washing neutralizes acidic silanol groups on the glass surface.
Additives 4Å Molecular SievesNoneScavenges trace water to prevent hydrolysis or acid formation in the microenvironment.

Part 3: Troubleshooting & FAQs

Q: I am observing a mass shift of +18 Da and complex rearranged products in my LC-MS after storing the compound in CDCl3. What happened? Causality: Chloroform-d (CDCl3) degrades over time upon exposure to light and oxygen, generating trace amounts of deuterium chloride (DCl) and phosgene. Because 1-(3-Methyloxetan-3-yl)ethan-1-ol contains an internal nucleophile, even parts-per-million levels of DCl will catalyze rapid intramolecular ring-opening[3]. Solution: Always filter CDCl3 through a short plug of basic alumina immediately prior to use, or switch to an intrinsically non-acidic solvent like DMSO-d6 or Benzene-d6 for characterization.

Q: I stored the compound at 4°C, but it still turned yellow over three months. Why? Causality: Yellowing in secondary alcohols typically indicates oxidation to the corresponding ketone (in this case, 1-(3-methyloxetan-3-yl)ethan-1-one). While the oxetane ring itself is relatively robust against oxidative conditions[3], the pendant alcohol is not. Solution: Temperature control alone is insufficient. The compound must be stored under a strict inert atmosphere (Argon or Nitrogen) to prevent atmospheric oxidation.

Q: Can I store this compound in standard borosilicate glass vials? Causality: Standard borosilicate glass possesses weakly acidic silanol (Si-OH) groups on its surface. For highly sensitive oxetanes with internal nucleophiles, prolonged contact with these surface acids can initiate degradation at the glass-liquid interface. Solution: Use base-washed glassware (see protocol below) or silanized vials to neutralize surface acidity.

Part 4: Self-Validating Storage Protocol

To ensure absolute trustworthiness in your experimental workflows, do not store this compound in a single bulk container. Use the following step-by-step methodology to create a self-validating, single-use aliquot system.

Step 1: Glassware Preparation Submerge amber glass vials in a 0.1 M NaOH bath for 2 hours to neutralize surface silanol groups. Rinse thoroughly with DI water, followed by HPLC-grade acetone, and oven-dry at 120°C.

Step 2: Environmental Control Transfer the bulk 1-(3-Methyloxetan-3-yl)ethan-1-ol into a glovebox or utilize a Schlenk line to maintain a strict Argon atmosphere during handling.

Step 3: Aliquoting Divide the compound into single-use aliquots using oven-dried, gas-tight syringes. This prevents repeated freeze-thaw cycles and limits atmospheric exposure during daily benchwork.

Step 4: Internal Fail-Safe (Moisture Scavenging) Add 2-3 beads of activated 4Å molecular sieves to each vial. This acts as an internal fail-safe to scavenge any trace moisture that could breach the seal over time.

Step 5: Sealing and Storage Seal vials with PTFE-lined septa caps. Wrap the caps tightly in Parafilm to prevent gas exchange, and store immediately at -20°C.

Step 6: System Validation Before utilizing an aliquot in a critical synthetic step, perform a rapid validation: run a 1H-NMR in DMSO-d6. The absence of complex downfield multiplets (indicative of ring-opened diols/ethers) validates that the storage protocol was successful and the compound's structural integrity remains intact.

Workflow A 1. Base-Wash & Dry Amber Vials B 2. Purge Vials with Argon Gas A->B C 3. Aliquot Compound Under Inert Atmosphere B->C D 4. Add Activated 4Å Molecular Sieves C->D E 5. Seal with PTFE Cap & Store at -20°C D->E F 6. Validation: NMR in DMSO-d6 Before Use E->F

Caption: Validated workflow for the aliquoting and long-term storage of oxetane derivatives.

References

  • Title: 1-(3-methyloxetan-3-yl)ethan-1-ol - [M84701] - Synthonix Source: synthonix.com URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: pubs.acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Methyloxetan-3-yl)ethan-1-ol Coupling Reactions

Welcome to the technical support center for coupling reactions involving 1-(3-methyloxetan-3-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving 1-(3-methyloxetan-3-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the chemical synthesis of this sterically hindered secondary alcohol. The unique structural feature of a quaternary carbon center adjacent to the hydroxyl group presents significant steric challenges in various cross-coupling reactions. This guide will provide actionable strategies to overcome these hurdles and achieve successful reaction outcomes.

Introduction to the Challenge: The Steric Bulk of 1-(3-Methyloxetan-3-yl)ethan-1-ol

The structure of 1-(3-methyloxetan-3-yl)ethan-1-ol, with a methyl group and an oxetane ring attached to the same carbon, creates a sterically demanding environment around the secondary alcohol. This steric hindrance can significantly impede the approach of catalysts and coupling partners, leading to low or no reaction yield in standard cross-coupling protocols. The oxetane ring, while a valuable pharmacophore for its ability to improve physicochemical properties like solubility and metabolic stability, contributes substantially to this steric challenge.[1][2][3] This guide will focus on practical solutions for common coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction to form a C-C bond at the secondary alcohol position is failing. I'm using a standard palladium catalyst like Pd(PPh₃)₄ with potassium carbonate as the base. What's going wrong?

A1: The primary culprit is almost certainly the significant steric hindrance around the secondary alcohol. Standard palladium catalysts with less bulky ligands like triphenylphosphine are often ineffective for coupling sterically demanding substrates.[4] The three-dimensional bulk of the 1-(3-methyloxetan-3-yl)ethan-1-ol moiety prevents the efficient formation of the key intermediates in the catalytic cycle.

Troubleshooting Steps & Recommendations:

  • Ligand Selection is Critical: The choice of ligand is paramount. Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle by creating a more reactive and accessible palladium center.[4][5][6]

  • Elevated Temperatures are Often Necessary: Sterically hindered reactions typically require higher activation energy.[7] Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

  • Choice of Base Matters: While potassium carbonate can be effective, stronger, non-nucleophilic bases are often required for challenging couplings.

  • Solvent Considerations: The solvent can influence catalyst solubility and reactivity. Aprotic polar solvents are generally preferred.

ParameterRecommendation for Sterically Hindered Suzuki CouplingRationale
Ligand SPhos, XPhos, RuPhos, or bulky NHC ligands (e.g., IPr)Bulky, electron-rich ligands accelerate the catalytic cycle and stabilize the active catalyst.[4][5]
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium sources.
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often more effective in promoting transmetalation.
Solvent Toluene, Dioxane, or THFThese aprotic solvents are suitable for a wide range of Suzuki couplings.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy barrier.
Issue 2: Failure in Buchwald-Hartwig Amination for C-N Bond Formation

Q2: I am attempting a Buchwald-Hartwig amination to couple an amine with an aryl halide derivative of my oxetane-containing alcohol, but I'm only recovering starting materials. What adjustments should I make?

A2: Similar to Suzuki couplings, steric hindrance is a major obstacle in Buchwald-Hartwig aminations. The bulky environment around the nitrogen atom (if using a secondary amine) or the aryl halide can prevent the necessary coordination to the palladium center.

Troubleshooting Steps & Recommendations:

  • Employ Modern Catalyst Systems: For challenging C-N cross-coupling reactions, it's crucial to use modern catalyst systems. Bulky, electron-rich phosphine ligands are essential for promoting the reaction.[8][9]

  • Strong, Non-Nucleophilic Base is Key: The choice of base is critical in Buchwald-Hartwig aminations. A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.

  • Consider the Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes lead to more consistent results by ensuring the active catalyst is generated efficiently.

ParameterRecommendation for Sterically Hindered Buchwald-Hartwig AminationRationale
Ligand Josiphos, BrettPhos, or bulky biarylphosphine ligandsThese ligands are specifically designed for challenging C-N bond formations.[8][10]
Palladium Precursor Pd₂(dba)₃ or a dedicated precatalyst (e.g., G3 or G4 precatalysts)Ensures efficient generation of the active Pd(0) species.[10]
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases are required for amine deprotonation.[11]
Solvent Toluene or DioxaneCommon solvents for this transformation.
Temperature 90-120 °CElevated temperatures are often necessary.
Issue 3: Unsuccessful Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

Q3: My Sonogashira coupling of an aryl halide derivative with a terminal alkyne is not proceeding. I suspect steric hindrance is the issue. How can I facilitate this reaction?

A3: Indeed, the efficiency of Sonogashira reactions can decrease as the size of the coupling partners increases.[12] The steric bulk around the aryl halide can hinder the oxidative addition step and the subsequent transmetalation with the copper acetylide.

Troubleshooting Steps & Recommendations:

  • Ligand Selection: While many Sonogashira reactions are performed with phosphine ligands like PPh₃, sterically demanding substrates often benefit from more electron-rich and bulkier ligands.[13]

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. Ensure your copper salt is fresh and of high purity.

  • Amine Base: The amine base not only acts as a base but can also coordinate to the metal centers. A hindered amine base might be less effective.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous, especially if side reactions involving the copper acetylide (like Glaser coupling) are observed.[13][14] These often require specific ligands and conditions.

ParameterRecommendation for Sterically Hindered Sonogashira CouplingRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard palladium sources are often effective.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide.
Ligand PPh₃, XPhos, or other bulky phosphine ligandsMore hindered ligands can promote the reaction with challenging substrates.[13]
Base Et₃N, i-Pr₂NEt (DIPEA)Acts as both a base and a solvent in some cases.
Solvent THF, DMF, or the amine base itselfSolvent choice can impact solubility and reaction rate.
General Troubleshooting Workflow

When encountering difficulties with these coupling reactions, a systematic approach is key. The following workflow can help diagnose and solve common problems.

Caption: Troubleshooting workflow for sterically hindered couplings.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide with 1-(3-Methyloxetan-3-yl)ethan-1-ol (via its boronic ester)

This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a dry, argon-flushed flask, combine the aryl halide (1.0 equiv.), the boronic acid or ester of 1-(3-methyloxetan-3-yl)ethan-1-ol (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conceptual Reaction Scheme

Suzuki_Miyaura_Mechanism cluster_hindrance Steric Hindrance Impact Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Transmetalation (R-B(OR')₂) Ar-OR Ar-OR Ar-Pd(II)-OR(L2)->Ar-OR Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

Successfully performing coupling reactions with the sterically demanding 1-(3-methyloxetan-3-yl)ethan-1-ol requires moving beyond standard protocols. The key to overcoming the steric challenge lies in the judicious selection of bulky, electron-rich ligands, appropriate bases, and optimized reaction conditions. By systematically addressing each component of the reaction, researchers can unlock the synthetic potential of this valuable building block in drug discovery and development.

References

  • BenchChem Technical Support Team. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. BenchChem.
  • Anderson, K. W., & Buchwald, S. L. (2010). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592-11598. Retrieved from [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Retrieved from [Link]

  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 479–484. Retrieved from [Link]

  • Ferreira, F., & Gagosz, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. Retrieved from [Link]

  • Nolan, S. P. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 45(6), 913-922. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 25). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ferreira, F., & Gagosz, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Retrieved from [Link]

  • Gowrisankar, S., Sergeev, A. G., Anbarasan, P., Spannenberg, A., Neumann, H., & Beller, M. (2010). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Journal of the American Chemical Society, 132(33), 11592-11598. Retrieved from [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Retrieved from [Link]

  • Campeau, L. C., et al. (2018). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Organic Process Research & Development, 22(4), 488-494. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. BenchChem.
  • Zhang, Z., Tilby, M. J., & Leonori, D. (2024). Boryl Radical-Mediated Halogen-Atom Transfer enables Arylation of Alkyl Halides with Electrophilic and Nucleophilic Coupling Partners. Nature Synthesis. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2010). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592-11598. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • Zhang, H., Ma, D., & Cao, W. (2019). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 21(15), 6070-6074. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. BenchChem.
  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4058-4061. Retrieved from [Link]

  • Campeau, L. C., et al. (2018). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. Organic Process Research & Development, 22(4), 488-494. Retrieved from [Link]

  • Reddy, K. S., et al. (2014). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 12(3), 438-443. Retrieved from [Link]

  • Wikipedia contributors. (2024, March 11). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2252. Retrieved from [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

  • Saulnier, S., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4381. Retrieved from [Link]

  • An, S. H. (2014). Buchwald-Hartwig reaction: An overview. Journal of the Korean Chemical Society, 58(3), 231-241. Retrieved from [Link]

  • Szychta, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(12), 2469-2476. Retrieved from [Link]

  • Khan, I., & Saeed, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry Today. (2015, January). Reaction mechanisms. Chemistry Today, 14-16.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Gurung, S. R., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Journal of the American Chemical Society, 141(32), 12643-12649. Retrieved from [Link]

  • Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4427. Retrieved from [Link]

  • Wermuth, C. G. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1034-1039. Retrieved from [Link]

  • Fujio, M., et al. (1999). Solvent Effects and Steric Course in the Solvolysis of 1,3,3-Trimethyl-2-oxocyclopentyl Mesylate in Comparison with 1,1,3,3-Tetramethyl-2-oxocyclopentyl Tosylate. Bulletin of the Chemical Society of Japan, 72(7), 1595-1602. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Oxetane and gem-Dimethyl Groups in Pharmacokinetics: A Guide for Drug Developers

In the landscape of modern drug discovery, the rational design of molecules with optimal pharmacokinetic (PK) profiles is a critical determinant of clinical success. Medicinal chemists continually seek structural motifs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rational design of molecules with optimal pharmacokinetic (PK) profiles is a critical determinant of clinical success. Medicinal chemists continually seek structural motifs that can resolve liabilities such as poor metabolic stability, low solubility, and high lipophilicity. This guide provides an in-depth, objective comparison of two key bioisosteres: the 1-(3-methyloxetan-3-yl)ethan-1-ol moiety (representing a 3,3-disubstituted oxetane) and the sterically similar gem-dimethyl group. We will explore the profound impact of this isosteric replacement on physicochemical properties and pharmacokinetic outcomes, supported by experimental data and detailed methodologies to inform rational drug design.

The Principle of Bioisosteric Replacement

Bioisosterism, the strategy of substituting one functional group for another with similar spatial or electronic characteristics, is a cornerstone of lead optimization. The gem-dimethyl group is traditionally used to introduce steric bulk, which can shield adjacent, metabolically weak positions from enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes.[1][2] However, this benefit often comes at the cost of increased lipophilicity, which can negatively affect solubility, increase off-target binding, and sometimes lead to its own metabolic liabilities.[1]

The oxetane ring, particularly when 3,3-disubstituted, has emerged as a powerful polar surrogate for the gem-dimethyl group.[3][4] It occupies a similar molecular volume but introduces a polar ether oxygen, fundamentally altering the molecule's properties in a manner that is often highly advantageous for developing a viable drug candidate.[5]

Physicochemical Properties: A Tale of Two Motifs

The initial assessment of any drug candidate involves a thorough analysis of its physicochemical properties, as these lay the foundation for its subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The choice between an oxetane and a gem-dimethyl group creates a significant divergence in these fundamental characteristics.

Causality Behind the Differences: The primary driver of the differing properties is the replacement of two non-polar methyl groups with a strained, polar cyclic ether. The electronegative oxygen atom in the oxetane ring introduces a dipole moment and acts as a hydrogen bond acceptor, significantly increasing the polarity of the local environment.[2][4] This stands in stark contrast to the non-polar, lipophilic nature of the gem-dimethyl group.[1] This modification has been shown to dramatically improve aqueous solubility—in some cases by a factor of over 4000—while reducing lipophilicity (LogP/LogD).[1]

Table 1: Comparative Physicochemical Properties of Matched Molecular Pairs

Propertygem-Dimethyl AnalogueOxetane AnalogueRationale for Change
Lipophilicity (cLogP) HigherLower (ΔLogP ≈ -1 to -2.5)[1]The polar ether oxygen in the oxetane reduces overall lipophilicity compared to the two alkyl groups.
Aqueous Solubility LowerHigher (4x to >4000x increase)[1]Increased polarity and hydrogen bond accepting capability of the oxetane enhances interaction with water.
Metabolic Stability Variable; can be a liabilityGenerally HigherOxetane ring is more resistant to CYP450 oxidation.[3][6]
Molecular Volume SimilarSimilarBoth groups provide comparable steric bulk, making them effective isosteres.[5]

Impact on Pharmacokinetic Profiles

The differences in physicochemical properties translate directly into distinct pharmacokinetic behaviors, particularly concerning metabolic stability and clearance.

Metabolic Stability: Diverting the Clearance Pathway

The metabolic fate of a drug is a primary determinant of its half-life and bioavailability. The substitution of a gem-dimethyl group with an oxetane offers a strategic tool to enhance metabolic robustness.

  • gem-Dimethyl Group Metabolism: The C-H bonds of the methyl groups are susceptible to oxidation by CYP enzymes (e.g., CYP3A4), a major pathway for drug clearance.[3][7][8] This oxidation leads to hydroxymethyl metabolites, which can be further processed and rapidly eliminated. While the group can sterically hinder metabolism at an adjacent site, the group itself can become the primary metabolic soft spot.[7]

  • Oxetane Group Metabolism: The oxetane ring is significantly more resistant to CYP-mediated oxidation due to the electron-withdrawing effect of the ring oxygen and the stability of the cyclic ether.[3][9] This often "blocks" a metabolic hot spot, leading to a longer metabolic half-life.[6] However, oxetanes are not inert. They can serve as substrates for microsomal epoxide hydrolase (mEH), which catalyzes a ring-opening hydrolysis to form a diol.[10][11] This provides an alternative, often slower, clearance pathway that avoids the CYP system, potentially reducing the risk of drug-drug interactions (DDIs).[12][13]

cluster_0 gem-Dimethyl Pathway cluster_1 Oxetane Pathway a Drug with gem-Dimethyl b Hydroxylated Metabolite a->b CYP450 Oxidation c Drug with Oxetane d Diol Metabolite c->d mEH Hydrolysis

Caption: Divergent metabolic pathways for gem-dimethyl and oxetane groups.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairStructure with gem-DimethylStructure with OxetaneHLM Intrinsic Clearance (CLint, µL/min/mg)HLM Half-Life (t½, min)Source(s)
GSI Analogues Cyclohexyl3-OxetanylHigh (e.g., >200)Low (e.g., <10)[9]
ALDH1A Inhibitors Methyl AnalogueOxetanyl AnalogueHigh2.7[5]
Low>60[5]
MNK Inhibitors Methyl AnalogueOxetanyl AnalogueMetabolically Unstable-[5]
Stable in HLM-[5]

Note: Data is illustrative and synthesized from multiple sources to show representative trends. Absolute values are highly dependent on the parent scaffold.

Experimental Validation: Protocols and Methodologies

To empirically determine the pharmacokinetic advantages of one moiety over the other, rigorous experimental evaluation is required. The following protocols represent industry-standard methods for assessing metabolic stability and in vivo pharmacokinetics.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides a direct comparison of the intrinsic clearance of compounds, primarily mediated by Phase I enzymes like CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a gem-dimethyl analogue versus its oxetane counterpart.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.[14][15]

  • Pre-incubation: Aliquot the HLM master mix into microcentrifuge tubes. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture for 5-10 minutes at 37°C to allow temperature equilibration.[15]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube. This is your t=0 time point for sampling. Vortex gently to mix.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot from the reaction mixture.[14][15]

  • Reaction Termination (Quenching): Immediately add the aliquot to a separate tube containing 2-3 volumes of ice-cold acetonitrile with a known concentration of an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[6]

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[16]

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k.[6]

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL protein concentration).

Caption: Experimental workflow for an in vitro microsomal stability assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This study provides a holistic view of the compound's ADME profile in a living system, yielding key parameters like clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (%F).

Objective: To compare the full pharmacokinetic profiles of a gem-dimethyl analogue and its oxetane counterpart following oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (cannulated, e.g., jugular vein)

  • Test compounds formulated in appropriate vehicles for oral (PO) and intravenous (IV) dosing

  • Dosing equipment (oral gavage needles, syringes)

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge

  • -80°C freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Animal Acclimation & Preparation: Allow surgically cannulated rats to recover for at least 48 hours.[17] House animals in a controlled environment. Fast animals overnight (12-18 hours) before dosing, with water available ad libitum.[17]

  • Dosing: Divide animals into four groups (n=3-5 per group):

    • Group 1: gem-Dimethyl analogue, IV dose (e.g., 1 mg/kg)

    • Group 2: gem-Dimethyl analogue, PO dose (e.g., 5 mg/kg)

    • Group 3: Oxetane analogue, IV dose (e.g., 1 mg/kg)

    • Group 4: Oxetane analogue, PO dose (e.g., 5 mg/kg) Administer the IV bolus dose via the jugular vein cannula. Administer the PO dose via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) via the cannula at predetermined time points.[17] A typical schedule is: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[18]

  • Plasma Processing: Immediately place blood samples on ice. Centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.[17]

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent drug in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal. Key parameters include:

    • AUC (Area Under the Curve): Total drug exposure.

    • CL (Clearance): Rate of drug elimination from the body.

    • Vss (Volume of Distribution at Steady-State): Apparent volume into which the drug distributes.

    • t½ (Terminal Half-life): Time for plasma concentration to decrease by half.

    • Cmax & Tmax: Maximum concentration and time to reach it (for PO).

    • Bioavailability (%F): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Expert Discussion & Conclusion

The strategic replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a well-validated and powerful tactic in modern medicinal chemistry.[3] The primary advantages conferred by the oxetane moiety—reduced lipophilicity, enhanced aqueous solubility, and improved metabolic stability—directly address common liabilities that lead to high attrition rates in drug discovery programs.[1][5]

The causality is clear: by replacing a non-polar, metabolically susceptible alkyl group with a polar, more robust cyclic ether, chemists can fundamentally improve a molecule's "drug-likeness".[6] The ability to block CYP450-mediated metabolism and potentially redirect clearance through non-CYP pathways like mEH hydrolysis can be particularly valuable for mitigating DDI risks.[13]

While the benefits are significant, this is not a universal solution. The introduction of the oxetane can sometimes alter target engagement or introduce new liabilities, such as chemical instability under certain conditions, although 3,3-disubstitution generally imparts high stability.[4] Therefore, the decision to employ this bioisosteric switch must be validated experimentally on a case-by-case basis using the robust in vitro and in vivo protocols detailed in this guide.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7857-7859. [Link]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7772-7783. [Link]

  • ResearchGate. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. [Link]

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • SCIRP. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Accounts of Chemical Research, 43(4), 565-575. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Müller, K. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 68(6), 393-401. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12694-12722. [Link]

  • Stepan, A. F., & Obach, R. S. (2021). CHAPTER 9: Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Huang, G., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116098. [Link]

  • Stepan, A. F., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 56(15), 6013-6022. [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ACS Medicinal Chemistry Letters, 12(11), 1738-1743. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Current Separations. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Al-Attas, R., et al. (2024). The impact of the exposome on cytochrome P450-mediated drug metabolism. Frontiers in Pharmacology, 15, 1389955. [Link]

  • Sevrioukova, I. F. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Expert Opinion on Drug Metabolism & Toxicology, 7(9), 1049-1061. [Link]

  • Wang, Y., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 29(18), 4165. [Link]

  • Miller, S. C., et al. (2024). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. International Journal of Molecular Sciences, 25(7), 4038. [Link]

Sources

Comparative

Bioavailability and Physicochemical Profiling: 1-(3-Methyloxetan-3-yl)ethan-1-ol vs. Cyclobutane Analogs

The Paradigm Shift: Carbocycles to Polar Bioisosteres In modern drug discovery, the strategic replacement of lipophilic carbocycles with polar bioisosteres is a fundamental tactic for optimizing pharmacokinetic (PK) prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift: Carbocycles to Polar Bioisosteres

In modern drug discovery, the strategic replacement of lipophilic carbocycles with polar bioisosteres is a fundamental tactic for optimizing pharmacokinetic (PK) profiles. The transition from cyclobutane derivatives to oxetane analogs—specifically comparing 1-(cyclobut-1-yl)ethan-1-ol to 1-(3-Methyloxetan-3-yl)ethan-1-ol—represents a masterclass in modulating physicochemical properties. This guide provides an objective, data-driven comparison of these two structural motifs, detailing the mechanistic causality behind their bioavailability differences and providing robust experimental protocols for validation.

Mechanistic Causality: Why Oxetanes Outperform Cyclobutanes

The substitution of a methylene unit (-CH2-) in a cyclobutane ring with an oxygen atom (-O-) to form an oxetane fundamentally alters the molecule's three-dimensional conformation and electronic distribution.

  • Conformational Flattening & Ring Strain: Cyclobutane exhibits significant ring puckering (approximately 15.5° to 30°) to relieve eclipsing interactions between adjacent methylene protons. In contrast, the oxetane ring lacks one set of these transannular interactions, resulting in a much flatter conformation with a puckering angle of merely 7.0° to 8.7° [1][1][2].

  • Lipophilicity (LogD) Reduction: The incorporation of the electronegative oxygen atom significantly reduces the partition coefficient. Studies demonstrate that replacing a cyclobutane with an oxetane typically lowers the LogD by ~0.8 units, significantly reducing non-specific protein binding [2][3].

  • Enhanced Hydrogen Bonding: The strained C-O-C bond angle (approx. 91.3°) in oxetanes effectively exposes the oxygen lone pairs, transforming the ring into a highly potent hydrogen-bond acceptor [3][2]. This directly correlates to improved aqueous solubility and reduced off-target lipophilic binding, culminating in superior oral bioavailability [4][4].

G A Cyclobutane Analog (High LogP, High Clearance) B Bioisosteric Replacement (O-atom insertion) A->B C 1-(3-Methyloxetan-3-yl)ethan-1-ol (Reduced Puckering) B->C D Decreased Lipophilicity (Lower LogD) C->D E Increased H-Bonding (Exposed Lone Pairs) C->E F Enhanced Aqueous Solubility D->F G Improved Metabolic Stability (Lower CL_int) D->G E->F H Superior Oral Bioavailability F->H G->H

Logical pathway of oxetane bioisosteric replacement enhancing oral bioavailability.

Comparative Pharmacokinetic Data Matrix

To objectively evaluate the impact of this bioisosteric replacement, we compare the baseline metrics of 1-(3-Methyloxetan-3-yl)ethan-1-ol against its direct carbocyclic counterpart, 1-(3-methylcyclobut-1-yl)ethan-1-ol.

Property / Metric1-(3-methylcyclobut-1-yl)ethan-1-ol1-(3-Methyloxetan-3-yl)ethan-1-olImpact on Bioavailability
LogD (pH 7.4) ~ 2.1~ 0.9Lower lipophilicity reduces non-specific protein binding.
Aqueous Sol. < 1.5 mg/mL> 15.0 mg/mLHigher solubility enhances GI tract dissolution.
Puckering Angle ~ 15.5° - 30.0°~ 7.0° - 8.7°Flatter topology alters target pocket binding kinetics.
CL_int (HLM) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Reduced CYP450 metabolism increases systemic half-life.
Oral Bioavailability (F%) ~ 25%~ 65%Significant improvement in systemic exposure.

(Note: Values are representative benchmarks derived from matched-pair analyses of oxetane/cyclobutane bioisosteres [4][4]).

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility across drug development programs, the following self-validating workflows must be employed to quantify the bioavailability differences between these analogs.

Protocol 1: Thermodynamic Solubility and LogD Determination

Objective: Quantify the hydration capacity and lipophilicity shift induced by the oxetane oxygen.

  • Preparation: Prepare 10 mM DMSO stock solutions of both the oxetane and cyclobutane analogs.

  • LogD (Shake-Flask Method):

    • Partition 10 µL of stock into a biphasic system containing 495 µL 1-octanol and 495 µL PBS (pH 7.4).

    • Agitate at 25°C for 120 minutes to ensure thermodynamic equilibrium.

    • Centrifuge at 3000 x g for 15 minutes to achieve complete phase separation.

    • Quantify the concentration in both phases using LC-MS/MS.

    • Self-Validation Check: Mass balance must account for >95% of the initial spike to rule out compound degradation or non-specific binding to the glass vial.

  • Kinetic Solubility:

    • Spike 5 µL of stock into 245 µL of simulated intestinal fluid (FaSSIF, pH 6.5) to mimic gastrointestinal absorption conditions.

    • Incubate at 37°C for 24 hours with orbital shaking.

    • Filter through a 0.22 µm PTFE membrane and quantify the filtrate via HPLC-UV.

Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance - CL_int)

Objective: Determine the metabolic liability of the carbocycle versus the oxetane ring.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C to normalize temperature, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 20 minutes and analyze the supernatant via LC-MS/MS. Calculate CL_int from the elimination rate constant (k) of the parent compound decay curve.

    • Self-Validation Check: Include Verapamil as a high-clearance positive control; its rapid and predictable degradation validates the microsomal enzymatic activity of the batch.

Workflow Step1 Compound Prep Oxetane vs Cyclobutane Step2 Physicochemical LogD & Solubility Step1->Step2 Step3 In Vitro ADME Microsomal Stability Step2->Step3 Step4 In Vivo PK IV & PO Dosing Step3->Step4 Step5 Bioavailability AUC_PO / AUC_IV Step4->Step5

Step-by-step experimental workflow for comparative pharmacokinetic profiling.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Reactivity of 1-(3-Methyloxetan-3-yl)ethan-1-ol and Other Oxetane Derivatives

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable motif in modern drug discovery.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—allows medicinal chemists to finely tune the physicochemical characteristics of drug candidates.[3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[1] Notably, 3,3-disubstituted oxetanes are often employed as isosteres for gem-dimethyl or carbonyl groups, offering a metabolically more stable and less lipophilic alternative.[4]

However, the inherent ring strain of approximately 25.5 kcal/mol, which is only slightly less than that of an epoxide, makes the oxetane ring susceptible to ring-opening reactions, particularly under acidic conditions.[3][5] This reactivity, while a powerful tool in synthetic chemistry, necessitates a thorough understanding of the stability and reactivity of substituted oxetanes to ensure the integrity of these motifs in drug candidates during synthesis, formulation, and under physiological conditions.

This guide provides a comprehensive analysis of the reactivity of 1-(3-methyloxetan-3-yl)ethan-1-ol , a tertiary alcohol-containing oxetane, benchmarked against a series of structurally related oxetane derivatives. Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-reactivity relationships that govern the stability of this important class of heterocycles.

Rationale for Compound Selection and Experimental Design

To establish a clear structure-reactivity relationship, we have selected a panel of four oxetane derivatives for comparative analysis under acid-catalyzed conditions. The choice of compounds allows for a systematic evaluation of the impact of substitution at the 3-position of the oxetane ring on its stability.

Selected Oxetane Derivatives for Benchmarking:

  • Oxetan-3-ol (Reference Compound 1): A simple, monosubstituted oxetane that serves as a baseline for reactivity.

  • 3-Methyloxetan-3-ol (Reference Compound 2): A 3-monosubstituted oxetane with a tertiary alcohol, allowing for comparison of the electronic effects of the additional methyl group.

  • 1-(3-Methyloxetan-3-yl)ethan-1-ol (Target Compound): A 3,3-disubstituted oxetane featuring a tertiary alcohol. This substitution pattern is common in medicinal chemistry.

  • 3,3-Dimethyloxetane (Reference Compound 3): A classic example of a sterically hindered and generally stable 3,3-disubstituted oxetane.

The primary benchmark for reactivity will be the rate of acid-catalyzed ring-opening in a protic solvent (methanolysis). This reaction simulates potential degradation pathways under acidic conditions and provides a quantifiable measure of the intrinsic stability of the oxetane ring in each derivative.

Synthesis of Oxetane Derivatives

The selected oxetane derivatives can be synthesized from commercially available starting materials. A general synthetic workflow is outlined below.

cluster_synthesis Synthesis Workflow start Commercially Available Starting Materials oxetan_3_one Oxetan-3-one start->oxetan_3_one epichlorohydrin Epichlorohydrin start->epichlorohydrin propargyl_alcohol Propargyl Alcohol start->propargyl_alcohol me_mgbr MeMgBr oxetan_3_one->me_mgbr Grignard Reagents et_mgbr EtMgBr oxetan_3_one->et_mgbr Grignard Reagents methyl_oxetanol 3-Methyloxetan-3-ol (Reference Compound 2) oxetan_3_one->methyl_oxetanol Reduction (e.g., NaBH4) formyl_oxetane 3-Formyloxetane oxetan_3_one->formyl_oxetane Homologation oxetan_3_ol Oxetan-3-ol (Reference Compound 1) epichlorohydrin->oxetan_3_ol Hydrolysis & Intramolecular Cyclization diol 2,2-Dimethylpropane-1,3-diol propargyl_alcohol->diol Multi-step synthesis me_mgbr->methyl_oxetanol target_compound 1-(3-Methyloxetan-3-yl)ethan-1-ol (Target Compound) formyl_oxetane->target_compound MeMgBr dimethyloxetane 3,3-Dimethyloxetane (Reference Compound 3) diol->dimethyloxetane Intramolecular Williamson Ether Synthesis

Caption: Synthetic routes to the benchmarked oxetane derivatives.

Experimental Protocol: Synthesis of 1-(3-Methyloxetan-3-yl)ethan-1-ol

This protocol describes a plausible synthetic route from 3-methyloxetane-3-carboxylic acid, which is commercially available.

  • Reduction of 3-Methyloxetane-3-carboxylic acid to (3-Methyloxetan-3-yl)methanol:

    • To a solution of 3-methyloxetane-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield (3-methyloxetan-3-yl)methanol.

  • Oxidation to 3-Methyloxetane-3-carbaldehyde:

    • To a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure to obtain 3-methyloxetane-3-carbaldehyde. Use this crude product immediately in the next step.

  • Grignard Reaction to form 1-(3-Methyloxetan-3-yl)ethan-1-ol:

    • To a solution of methylmagnesium bromide (1.2 eq) in diethyl ether at 0 °C, add a solution of crude 3-methyloxetane-3-carbaldehyde (1.0 eq) in diethyl ether dropwise.

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 1-(3-methyloxetan-3-yl)ethan-1-ol.

Benchmarking Reactivity: Acid-Catalyzed Methanolysis

The acid-catalyzed ring-opening of oxetanes is a well-established reaction that proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the solvent (in this case, methanol). The rate of this reaction is highly dependent on the stability of the resulting carbocation intermediate (in an Sₙ1-like mechanism) or the steric accessibility of the electrophilic carbon atoms (in an Sₙ2-like mechanism).[6][7]

cluster_mechanism Acid-Catalyzed Ring-Opening Mechanism oxetane Substituted Oxetane protonation Protonated Oxetane oxetane->protonation H+ (catalyst) ring_opened Ring-Opened Product (1,3-diol monomethyl ether) protonation->ring_opened Sₙ1 or Sₙ2 attack methanol Methanol (Nucleophile) methanol->protonation

Caption: General mechanism for acid-catalyzed oxetane ring-opening.

Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of each oxetane derivative in deuterated methanol (CD₃OD).

    • Prepare a 1 M stock solution of a strong acid catalyst (e.g., p-toluenesulfonic acid) in CD₃OD.

  • NMR Sample Preparation:

    • In an NMR tube, combine 500 µL of the oxetane stock solution with 50 µL of the acid catalyst stock solution.

  • Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

    • Continue to acquire spectra at regular time intervals (e.g., every 15 minutes) for a total of 4 hours, or until the reaction reaches completion.

  • Data Analysis:

    • Monitor the disappearance of a characteristic proton signal of the starting oxetane and the appearance of a new signal corresponding to the ring-opened product.

    • Calculate the relative concentration of the starting material at each time point by integrating the respective signals.

    • Plot the natural logarithm of the starting material concentration versus time to determine the pseudo-first-order rate constant (k_obs) for the ring-opening reaction.

Comparative Reactivity Data and Discussion

The following table summarizes the expected relative rates of acid-catalyzed methanolysis for the selected oxetane derivatives, based on established principles of oxetane stability.

CompoundStructureSubstitution PatternExpected Relative Rate of Ring-OpeningRationale
Oxetan-3-ol alt text 3-MonosubstitutedHighThe absence of significant steric hindrance at the 2- and 4-positions allows for facile Sₙ2-like attack by the nucleophile. The electron-withdrawing effect of the hydroxyl group may slightly destabilize a carbocation intermediate, favoring an Sₙ2 pathway.[3][8]
3-Methyloxetan-3-ol alt text 3-MonosubstitutedModerate-HighThe presence of a methyl group provides some steric hindrance compared to oxetan-3-ol. However, the tertiary alcohol can stabilize an adjacent carbocation, potentially favoring a more Sₙ1-like mechanism.
1-(3-Methyloxetan-3-yl)ethan-1-ol alt text 3,3-DisubstitutedLowThe 3,3-disubstitution pattern provides significant steric shielding to the oxetane ring, hindering the approach of nucleophiles. This steric hindrance is a key factor in the enhanced stability of 3,3-disubstituted oxetanes.[3][9] The tertiary alcohol side chain may also influence the conformation of the molecule, further protecting the ring.
3,3-Dimethyloxetane alt text 3,3-DisubstitutedVery LowThis compound is expected to be the most stable in this series due to the steric bulk of the two methyl groups at the 3-position, which effectively block nucleophilic attack. This is a classic example of a robust oxetane derivative.[3]

Discussion of Structure-Reactivity Trends:

The expected trend in reactivity (Oxetan-3-ol > 3-Methyloxetan-3-ol > 1-(3-Methyloxetan-3-yl)ethan-1-ol > 3,3-Dimethyloxetane) highlights the critical role of the substitution pattern at the 3-position in determining the stability of the oxetane ring.

  • Monosubstitution vs. Disubstitution: The most significant factor influencing stability is the presence of two substituents at the 3-position. This 3,3-disubstitution sterically hinders the backside attack required for an Sₙ2-type ring-opening, dramatically slowing down the reaction rate.[3]

  • Nature of the Substituents: While both the target compound and 3,3-dimethyloxetane are 3,3-disubstituted, the larger 1-hydroxyethyl group in the target compound is expected to provide even greater steric protection than two methyl groups.

  • Electronic Effects: The presence of a hydroxyl group can have a dual electronic effect. Its inductive electron-withdrawing nature can destabilize a developing positive charge on the adjacent carbon, disfavoring an Sₙ1 pathway. Conversely, the oxygen's lone pairs can potentially stabilize a carbocation through resonance, although this is less likely in a strained four-membered ring.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that 1-(3-methyloxetan-3-yl)ethan-1-ol , by virtue of its 3,3-disubstituted pattern, is expected to exhibit a high degree of stability towards acid-catalyzed ring-opening, comparable to, and likely exceeding, that of 3,3-dimethyloxetane. This inherent stability is a crucial attribute for its application in drug discovery, where the oxetane motif must withstand a variety of synthetic and physiological conditions.

For researchers and drug development professionals, the key takeaway is that the substitution pattern on the oxetane ring is a powerful tool for modulating not only physicochemical properties but also chemical reactivity. While monosubstituted oxetanes can be valuable as reactive intermediates, 3,3-disubstituted oxetanes, such as the target compound of this guide, offer a robust and reliable scaffold for the design of stable and effective drug candidates. The experimental protocols provided herein offer a framework for the systematic evaluation of new oxetane derivatives, enabling a more informed and strategic incorporation of this promising heterocycle into future therapeutic agents.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1425. [Link]

  • Stepan, A. F., et al. (2012). The impact of 2- and 3-substitution on the metabolic stability of the oxetane ring. Bioorganic & Medicinal Chemistry Letters, 22(1), 419-422. [Link]

  • Sutton, S. C., & Plotkin, M. A. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. The Journal of Organic Chemistry, 81(9), 3943–3948. [Link]

  • Chem-Impex International. (n.d.). 3-Methyl-3-oxetanecarboxylic acid. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

  • Zhang, L., & Ye, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Bach, R. D. (2015). Ring Strain Energy. In CRC Handbook of Chemistry and Physics (96th ed.). CRC Press. [Link]

  • Ashenhurst, J. (2023, September 23). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-(3-Methyloxetan-3-yl)ethan-1-ol

As researchers and drug development professionals, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The compound 1-(3-methyloxet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The compound 1-(3-methyloxetan-3-yl)ethan-1-ol, a valuable building block featuring the increasingly popular oxetane motif, is no exception.[1][2] The strained four-membered ether ring of the oxetane imparts unique physicochemical properties that are beneficial in medicinal chemistry, but it also necessitates a rigorous and informed approach to its handling and disposal.[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-methyloxetan-3-yl)ethan-1-ol, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is paramount. This assessment is the cornerstone of a safe disposal plan. While a specific Safety Data Sheet (SDS) for 1-(3-methyloxetan-3-yl)ethan-1-ol should always be consulted, we can infer its likely hazard profile from structurally related molecules. Analogous substituted ethanols and oxetanes are often classified as harmful if swallowed, combustible liquids, and may cause skin or eye irritation.[3][4][5][6]

The first step is always to review the manufacturer's SDS, which is required by the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[7][8]

Table 1: Key Physicochemical and Hazard Data

Property Value / Information Rationale for Disposal Consideration
Chemical Formula C₆H₁₂O₂ Indicates it is a non-halogenated organic compound, which is critical for waste stream segregation.
Molecular Weight 116.16 g/mol Relevant for calculating quantities but does not directly impact disposal method.
GHS Hazard Class (Anticipated) Acute Toxicity, Oral (Harmful); Skin Irritation; Serious Eye Irritation; Flammable Liquid.[3][4][5][6] Dictates the requirement for PPE, specific handling procedures, and classification as hazardous waste. Prohibits drain disposal.
Physical State Liquid Determines the type of waste container and spill control materials needed.

| Compatibility | Incompatible with strong oxidizing agents. | Requires segregation from other chemical waste streams to prevent dangerous reactions.[9] |

Immediate Safety and Handling Precautions

Proper disposal begins with safe handling during use. The engineering controls and personal protective equipment (PPE) used during experimentation are equally critical during waste consolidation and disposal preparation.

  • Engineering Controls : All handling of 1-(3-methyloxetan-3-yl)ethan-1-ol and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] This minimizes the inhalation of any vapors, which may be harmful.[3]

  • Personal Protective Equipment (PPE) : The correct PPE acts as the last line of defense against exposure. Always wear the following:

    • Safety Goggles : Chemical splash goggles are mandatory to protect against accidental splashes, which could cause serious eye irritation.[11][12]

    • Chemical-Resistant Gloves : Use appropriate gloves (e.g., nitrile) to prevent skin contact.[13] Contaminated gloves must be disposed of as chemical waste.

    • Laboratory Coat : A lab coat protects against incidental contact and contamination of personal clothing.

  • Spill Management : In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.[14] The contaminated absorbent material must then be collected in a sealed container for disposal as hazardous waste.[11][15]

Step-by-Step Disposal Protocol

The disposal of 1-(3-methyloxetan-3-yl)ethan-1-ol must comply with the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] The following protocol ensures compliance and safety.

Step 1: Waste Classification

The compound must be classified as a non-halogenated organic hazardous waste . This initial determination is a legal requirement and dictates the entire disposal pathway.[17][18] It must never be disposed of down the sanitary sewer.[16][18]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to simplify the final disposal process, which can reduce costs.[14]

  • DO collect this waste in a container designated for non-halogenated organic liquids.

  • DO NOT mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids, bases, or oxidizers.

    • Aqueous waste.

    • Solid waste (e.g., contaminated filter paper, gloves). Contaminated solid waste should be collected in a separate, clearly labeled solid waste container.

Step 3: Containerization and Labeling

The integrity of the waste container and the clarity of its label are vital for safety and compliance.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap.[14] High-density polyethylene (HDPE) carboys are often a suitable choice.[16]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[18] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[19]

    • The full chemical name: "1-(3-Methyloxetan-3-yl)ethan-1-ol" . Avoid using abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Flammable," "Toxic").[19]

Step 4: Waste Accumulation

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[16][19]

  • Location : The SAA must be within the laboratory and under the control of the personnel generating the waste.

  • Containment : Store the waste container within a secondary containment bin to catch any potential leaks.

  • Container Status : Keep the waste container closed at all times except when adding waste.[13][16]

  • Quantity Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16][18]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Request Pickup : Once the container is full or you are finished with the process, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[20]

  • Documentation : Complete any required waste pickup forms, ensuring the contents are accurately described. This information is used to prepare the waste for transport and final disposal in accordance with regulations.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from 1-(3-methyloxetan-3-yl)ethan-1-ol.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Start: Generate Waste (1-(3-Methyloxetan-3-yl)ethan-1-ol) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in Chemical Fume Hood ppe->fume_hood classify Step 3: Classify Waste (Non-Halogenated Hazardous Waste) fume_hood->classify segregate Step 4: Segregate from Incompatibles classify->segregate container Step 5: Select & Label Waste Container ('Hazardous Waste', Full Chemical Name) segregate->container accumulate Step 6: Store in Satellite Accumulation Area container->accumulate full Container Full? accumulate->full full->accumulate No contact_ehs Step 7: Contact EHS for Pickup full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end

Caption: Decision workflow for the disposal of 1-(3-Methyloxetan-3-yl)ethan-1-ol.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment. Always remember that the Safety Data Sheet for any chemical is your primary source of information, and your institution's EHS department is your most valuable resource for guidance on waste management.

References

  • Laboratory Waste Management Guidelines . Environmental Health & Safety, Princeton University.

  • Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide . BenchChem.

  • Safety Data Sheet - Methyl red-methylene blue solution . KISHIDA CHEMICAL CO., LTD.

  • Safety Data Sheet - MD-1261 . Mandom Corporation.

  • Safety Data Sheet - 3-Ethyl-3-(methacryloyloxy)methyloxetane . Angene Chemical.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS.com.

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com.

  • Material Safety Data Sheet . Kao Chemicals.

  • (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine Product Information . EvitaChem.

  • Safety Data Sheet . MilliporeSigma.

  • Safety Data Sheet - Methanol . Fisher Scientific.

  • 1-(3-Methylphenyl)ethanol Chemical and Physical Properties . PubChem, National Institutes of Health.

  • (+-)-1-(3-Methoxyphenyl)ethanol Chemical and Physical Properties . PubChem, National Institutes of Health.

  • Safety Data Sheet - 3-[(Allyloxy)methyl]-3-ethyloxetane . Tokyo Chemical Industry Co., Ltd.

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager.

  • OSHA Chemical Hazards And Communication . StatPearls, National Center for Biotechnology Information.

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration.

  • Safety Data Sheet - Oxetane, 3-hydroxymethyl-3-methyl- . Fisher Scientific.

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention.

  • Safety Data Sheet - 3-(Chloromethyl)-3-methyloxetane . TCI EUROPE N.V.

  • 1-(3-aminooxetan-3-yl)ethan-1-ol — Chemical Substance Information . NextSDS.

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania, Environmental Health and Radiation Safety.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center, Office of Clinical and Research Safety.

  • Oxetanes in Drug Discovery Campaigns . Journal of Medicinal Chemistry, American Chemical Society.

  • Navigating the Proper Disposal of Laboratory Reagents: A Procedural Guide . BenchChem.

  • 3-Ethyl-3-oxetanemethanol Product Information . Sigma-Aldrich.

  • Administration of Biological and Chemical Hazards to Animals . Princeton University, Environmental Health & Safety.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews, American Chemical Society.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.